BX471
Beschreibung
Eigenschaften
IUPAC Name |
[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYASZNUFDVMFH-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176164 | |
| Record name | BX-471 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217645-70-0 | |
| Record name | BX-471 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217645700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX-471 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 217645-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BX-471 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K17ZG4ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BX471
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BX471, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). The information presented herein is curated from preclinical and research findings to serve as a detailed resource for professionals in the field of drug development and immunology.
Core Mechanism: Competitive Antagonism of CCR1
This compound functions as a potent, orally active, and selective non-peptide antagonist of the CC chemokine receptor-1 (CCR1).[1][2] Its primary mechanism of action is to bind directly to CCR1, a G-protein coupled receptor (GPCR), thereby competitively inhibiting the binding of its natural chemokine ligands.[3] Key endogenous ligands for CCR1 include Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), Monocyte Chemoattractant Protein-3 (MCP-3 or CCL7), and RANTES (CCL5).[4]
By occupying the ligand-binding site, this compound allosterically prevents receptor activation and the subsequent initiation of downstream intracellular signaling cascades.[5] This blockade effectively neutralizes the biological effects mediated by CCR1 activation. Studies have identified specific amino acid residues within the transmembrane domains of CCR1, such as Tyr-113, Tyr-114, and Ile-259, as significant contributors to the binding of this compound.[5]
Inhibition of Downstream Signaling Pathways
Upon ligand binding, CCR1 typically activates intracellular signaling pathways that are crucial for leukocyte chemotaxis and activation. This compound effectively abrogates these signaling events. The binding of this compound to CCR1 prevents the conformational change required for coupling to intracellular G-proteins, thereby inhibiting downstream signaling.[1]
The key signaling events inhibited by this compound include:
-
Calcium Mobilization: this compound is a potent functional antagonist of CCR1-mediated increases in intracellular calcium (Ca²⁺) transients, a critical step in cell activation and migration.[1][6]
-
Extracellular Acidification: The compound inhibits the increase in the extracellular acidification rate that normally follows CCR1 activation.[1][2]
-
NF-κB Pathway: In models of allergic rhinitis, this compound has been shown to inhibit the TNF-α activated NF-κB pathway, leading to reduced expression of proinflammatory mediators.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predictions of CCR1 chemokine receptor structure and BX 471 antagonist binding followed by experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 7. dovepress.com [dovepress.com]
The Selective CCR1 Antagonist BX471: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory cascade, playing a pivotal role in the recruitment of leukocytes to sites of inflammation. Its involvement in a variety of autoimmune and inflammatory diseases has positioned it as a significant therapeutic target. BX471 is a potent and selective, orally active, non-peptide antagonist of CCR1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a visualization of the associated signaling pathways.
Introduction to CCR1 and the Role of this compound
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, T cells, neutrophils, and eosinophils. It is activated by several inflammatory chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3)[1]. The binding of these ligands to CCR1 initiates a downstream signaling cascade that leads to cellular responses such as chemotaxis, adhesion, and the release of inflammatory mediators[1]. The dysregulation of the CCR1 signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and allergic rhinitis[2][3][4].
This compound (also known as ZK-811752) is a small molecule antagonist that selectively binds to CCR1, thereby blocking the binding of its natural chemokine ligands[5]. This competitive antagonism inhibits the downstream signaling events, ultimately mitigating the inflammatory response by preventing the migration of leukocytes to inflamed tissues[5][6]. This compound has demonstrated efficacy in various preclinical models of inflammatory diseases[3][5][7].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and pharmacokinetic profile.
Table 1: In Vitro Binding Affinity of this compound for CCR1
| Ligand | Receptor Species | Cell Line | Ki (nM) | Reference(s) |
| MIP-1α (CCL3) | Human | HEK293 | 1.0 | [6][8] |
| RANTES (CCL5) | Human | HEK293 | 2.8 | [6] |
| MCP-3 (CCL7) | Human | HEK293 | 5.5 | [6][8] |
| MIP-1α (CCL3) | Murine | HEK293 | 215 ± 46 | [5][9] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Agonist | Receptor Species | Cell Line | IC50 (nM) | Reference(s) |
| Ca2+ Mobilization | MIP-1α (CCL3) | Human | CCR1-transfected cells | 5.8 ± 1 | [5] |
| Ca2+ Mobilization | MIP-1α (CCL3) | Murine | CCR1-transfected cells | 198 ± 7 | [5] |
| Chemotaxis | RANTES (CCL5) | Human | T lymphocytes | ~100 | [6] |
| Chemotaxis | MIP-1α (CCL3) | Human | Monocytes | ~100 | [6] |
Table 3: Selectivity Profile of this compound
| Receptor | Selectivity Fold vs. Human CCR1 | Reference(s) |
| CCR2 | >250 | [5] |
| CCR5 | >250 | [5] |
| CXCR4 | >250 | [5] |
| Other GPCRs (28 total) | >10,000 | [5][6] |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose | Bioavailability (%) | Peak Plasma Concentration (µM) | Time to Peak (minutes) | Reference(s) |
| Dog | Oral / IV | 4 mg/kg | 60 | - | - | [5] |
| Mouse | Subcutaneous | 20 mg/kg | - | 9 | ~30 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CCR1 receptor.
-
Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α) from the receptor is measured.
-
Materials:
-
Cell membranes from HEK293 cells stably transfected with human or murine CCR1.
-
Radioligand: 125I-MIP-1α (CCL3).
-
Unlabeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of 125I-MIP-1α (typically at or below its Kd value), and varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
-
Principle: CCR1 activation leads to an increase in intracellular calcium ([Ca²⁺]i). This assay uses a calcium-sensitive fluorescent dye to measure changes in [Ca²⁺]i in response to a CCR1 agonist in the presence and absence of this compound.
-
Materials:
-
Cells expressing CCR1 (e.g., CCR1-transfected HEK293 cells or a monocytic cell line like THP-1).
-
CCR1 agonist (e.g., MIP-1α, RANTES).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
-
Procedure:
-
Plate the CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Add a fixed concentration of the CCR1 agonist (typically the EC₅₀ concentration) to all wells simultaneously using the plate reader's integrated fluidics.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
The data are typically expressed as the peak fluorescence response or the area under the curve.
-
The IC₅₀ value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the directional migration of cells towards a CCR1 agonist.
-
Principle: This assay utilizes a transwell system where cells migrate through a porous membrane towards a chemoattractant gradient. The inhibitory effect of this compound on this migration is quantified.
-
Materials:
-
Leukocytes expressing CCR1 (e.g., human peripheral blood mononuclear cells, THP-1 monocytic cell line).
-
CCR1 agonist (e.g., MIP-1α, RANTES).
-
This compound.
-
Transwell inserts with a suitable pore size (e.g., 3-5 µm).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell staining and counting method (e.g., Calcein AM staining and fluorescence measurement, or manual counting).
-
-
Procedure:
-
Prepare a cell suspension in assay medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
In the lower chamber of a 24-well plate, add the assay medium containing the CCR1 agonist. For negative control wells, add assay medium without the agonist.
-
Place the transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for optimal cell migration (e.g., 90 minutes to 3 hours).
-
After incubation, remove the inserts. The number of migrated cells in the lower chamber can be quantified. Alternatively, non-migrated cells on the top of the insert membrane can be removed, and the migrated cells on the bottom of the membrane can be fixed, stained, and counted.
-
The percent inhibition of chemotaxis is calculated for each concentration of this compound.
-
The IC₅₀ value is determined from the dose-response curve.
-
In Vivo Efficacy Models
This is a widely used animal model for multiple sclerosis.
-
Objective: To assess the ability of this compound to ameliorate the clinical signs of EAE by inhibiting the infiltration of inflammatory cells into the central nervous system (CNS).
-
Animal Model: Lewis rats.
-
Induction of EAE: Immunization with myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment Protocol: this compound administered orally at various doses (e.g., 50 mg/kg) daily, starting from the day of immunization or at the onset of clinical signs.
-
Endpoints:
-
Clinical scoring of disease severity (e.g., on a scale of 0-5, from no signs to paralysis).
-
Body weight changes.
-
Histopathological analysis of the spinal cord for inflammatory cell infiltration and demyelination.
-
Immunohistochemistry for markers of inflammation (e.g., CD45 for leukocytes).
-
This model is used to study renal inflammation and fibrosis.
-
Objective: To evaluate the efficacy of this compound in reducing leukocyte infiltration and subsequent renal fibrosis.
-
Animal Model: C57BL/6 mice.
-
Induction of UUO: Surgical ligation of one ureter.
-
Treatment Protocol: this compound administered subcutaneously or via other routes at a specified dose (e.g., 20 mg/kg) and frequency, either from the day of surgery or in a delayed treatment regimen[7].
-
Endpoints:
-
Quantification of interstitial leukocyte infiltration (e.g., CD45-positive cells) in kidney sections.
-
Assessment of renal fibrosis through Sirius Red staining or measurement of collagen content.
-
Gene expression analysis of pro-fibrotic and inflammatory markers (e.g., TGF-β, Collagen I, CCR1, CCR5) by qPCR.
-
This model mimics the inflammatory response seen in allergic rhinitis.
-
Objective: To examine the anti-inflammatory effect of this compound in an allergic airway disease model.
-
Animal Model: BALB/c mice.
-
Induction of Allergic Rhinitis: Sensitization with intraperitoneal injections of OVA in alum, followed by intranasal challenge with OVA[10].
-
Treatment Protocol: this compound administered intraperitoneally or orally prior to the final OVA challenges[10].
-
Endpoints:
-
Assessment of allergic symptoms (sneezing and nasal rubbing).
-
Measurement of serum levels of OVA-specific IgE and inflammatory cytokines (e.g., TNF-α).
-
Histological analysis of nasal passages for eosinophil infiltration and goblet cell hyperplasia.
-
Gene expression analysis of pro-inflammatory mediators in nasal tissue.
-
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of a chemokine ligand to CCR1, and the point of inhibition by this compound.
Caption: CCR1 signaling cascade and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a disease model.
Caption: General workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of CCR1 with demonstrated activity in a range of in vitro and in vivo models of inflammation. The data presented in this guide highlight its high affinity for the CCR1 receptor and its ability to functionally inhibit key cellular responses involved in the inflammatory cascade. The detailed experimental protocols provide a framework for the further investigation and evaluation of this compound and other CCR1 antagonists. The continued exploration of CCR1 as a therapeutic target holds promise for the development of novel treatments for a variety of inflammatory and autoimmune disorders. While clinical trials of this compound in multiple sclerosis did not demonstrate sufficient efficacy, the compound remains a valuable tool for preclinical research into the role of CCR1 in disease pathogenesis[2][11].
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
BX471: A Comprehensive Technical Guide to its CCR1 Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BX471 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] As a key regulator of immune cell migration, CCR1 is a significant therapeutic target for a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[3][4] This document provides an in-depth overview of the binding characteristics of this compound to its primary target, CCR1, presenting quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of its mechanism of action.
Quantitative Binding Affinity of this compound
The affinity of this compound for the CCR1 receptor has been characterized through various in vitro assays, primarily radioligand binding studies. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify the potency of this antagonist.
Table 1: this compound Inhibitory Constant (Ki) Values
| Target Receptor | Ligand Displaced | Cell Line | Ki Value | Source(s) |
| Human CCR1 | MIP-1α (CCL3) | HEK293 | 1 nM | [1][2][5] |
| Human CCR1 | MCP-3 (CCL7) | HEK293 | 5.5 nM | [2] |
| Mouse CCR1 | 125I-MIP-1α (CCL3) | HEK293 | 215 ± 46 nM | [1][5] |
| Rat CCR1 | Not Specified | Not Specified | 121 ± 60 nM | [6] |
Table 2: this compound Half-Maximal Inhibitory Concentration (IC50) Values
| Target Receptor | Agonist Inhibited | Assay Type | IC50 Value | Source(s) |
| Human CCR1 | MIP-1α (CCL3) | Calcium Mobilization | 5.8 ± 1 nM | [1][5] |
| Human CCR1 | RANTES (CCL5) | Calcium Mobilization | 2 nM | [6] |
| Human CCR1 | MCP-3 (CCL7) | Calcium Mobilization | 6 nM | [6] |
| Mouse CCR1 | MIP-1α (CCL3) | Calcium Mobilization | 198 ± 7 nM | [1][5] |
This compound demonstrates high selectivity for CCR1, with over 250-fold greater selectivity compared to other chemokine receptors such as CCR2, CCR5, and CXCR4, and more than 10,000-fold selectivity against a broader panel of 28 G-protein-coupled receptors.[1][5]
Mechanism of Action: CCR1 Antagonism
This compound functions as a competitive antagonist, directly binding to the CCR1 receptor and thereby preventing the binding of its cognate chemokine ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[6][7] This blockade of ligand binding inhibits the downstream signaling cascade initiated by CCR1 activation. Key cellular responses that are inhibited by this compound include:
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration is a hallmark of GPCR activation. This compound effectively inhibits agonist-induced calcium transients in cells expressing both human and mouse CCR1.[1][5][6]
-
Leukocyte Migration: By blocking CCR1 signaling, this compound inhibits the chemotaxis of immune cells, such as monocytes and lymphocytes, towards inflammatory sites.[1][8]
-
Other Cellular Responses: The antagonistic action of this compound also extends to inhibiting increases in extracellular acidification rates and the expression of adhesion molecules like CD11b.[1]
The following diagram illustrates the signaling pathway of CCR1 and the point of intervention by this compound.
Caption: CCR1 signaling pathway and this compound's point of inhibition.
Experimental Protocols
The determination of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such an experiment.
Radioligand Competition Binding Assay Protocol
1. Objective: To determine the inhibitory constant (Ki) of this compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
2. Materials:
- Receptor Source: Cell membranes prepared from HEK293 cells recombinantly expressing the human or mouse CCR1 receptor.[2][5]
- Radioligand: 125I-labeled MIP-1α (CCL3) at a final concentration of approximately 0.1–0.2 nM.[2]
- Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) at a range of concentrations.
- Non-specific Binding Control: A high concentration (e.g., 100 nM) of an unlabeled CCR1 ligand (e.g., MIP-1α).[2]
- Assay Buffer: Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]
- Wash Buffer: Ice-cold assay buffer.
- Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[9]
- Detection: Scintillation counter.
3. Procedure:
- Plate Setup: Assays are typically performed in 96-well plates.[9]
- Incubation: To each well, add the receptor membrane preparation, the radioligand, and either the test compound (this compound at various concentrations), buffer (for total binding), or the non-specific binding control.[9][10]
- Equilibration: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[9]
- Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[9][10]
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[9]
- Counting: Measure the radioactivity retained on the filters using a scintillation counter.[9]
4. Data Analysis:
- Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
- IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.
- Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
The following diagram outlines the workflow for a typical radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a high-affinity antagonist of the CCR1 receptor, with its binding characteristics well-defined through standard pharmacological assays. The data presented herein, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals working on CCR1-targeted therapeutics. The potent and selective nature of this compound underscores its potential as a modulator of inflammatory responses and as a valuable tool for studying the role of the CCR1 signaling pathway in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Structure and Function of BX471
This technical guide provides a comprehensive overview of BX471, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCR1 signaling pathway.
Core Compound Characteristics
This compound, also known as ZK-811752, is a small molecule inhibitor of CCR1.[1][2] It has been investigated for its therapeutic potential in a variety of inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and allergic rhinitis.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₄ClFN₄O₃ | [3][5] |
| Molecular Weight | 434.89 g/mol | [5] |
| CAS Number | 217645-70-0 | [3][5] |
| Formal Name | N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-urea | [3] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) and Ethanol (22 mg/mL). Insoluble in water. | [5][6] |
| Storage | Store at +4°C |
Bioavailability and Pharmacokinetics
This compound has demonstrated oral activity with a bioavailability of approximately 60% in dogs.[6][7][8] In mice, subcutaneous administration of 20 mg/kg results in peak plasma levels of 9 μM within 30 minutes, which decline to about 0.4 μM after 2 hours.[7][8]
Mechanism of Action
This compound functions as a competitive antagonist of CCR1. It selectively binds to CCR1, thereby preventing the binding of its natural chemokine ligands, including Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), RANTES (CCL5), and Monocyte Chemoattractant Protein-3 (MCP-3/CCL7).[3][9] This blockade inhibits downstream signaling pathways that are crucial for leukocyte trafficking and inflammation.
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the TNF-α activated NF-κB signaling pathway.[9] By blocking CCR1, this compound prevents the activation of NF-κB, a key transcription factor for pro-inflammatory genes. This leads to a reduction in the expression of various inflammatory mediators.
Biological Activity and Efficacy
This compound is a potent and selective antagonist of human CCR1 with a Ki of 1 nM.[1] It exhibits over 250-fold selectivity for CCR1 compared to other chemokine receptors like CCR2, CCR5, and CXCR4.[8]
In Vitro Activity
| Assay | Species | IC₅₀ / Kᵢ | Reference |
| MIP-1α Binding | Human | Kᵢ = 1 nM | [1] |
| MCP-3 Binding | Human | Kᵢ = 5.5 nM | [1] |
| RANTES Binding | Human | Kᵢ = 2.8 nM | [3] |
| MIP-1α Induced Ca²⁺ Mobilization | Human | IC₅₀ = 5.8 ± 1 nM | [7] |
| MIP-1α Induced Ca²⁺ Mobilization | Mouse | IC₅₀ = 198 ± 7 nM | [7] |
| MIP-1α Binding | Mouse | Kᵢ = 215 ± 46 nM | [7][10] |
In Vivo Efficacy
This compound has demonstrated anti-inflammatory effects in various animal models:
-
Allergic Rhinitis: In a mouse model, this compound inhibited eosinophil recruitment and suppressed the expression of pro-inflammatory mediators.[9]
-
Multiple Sclerosis: In a rat model of experimental allergic encephalomyelitis, this compound effectively reduced disease severity.[7]
-
Renal Fibrosis: this compound decreased renal fibrosis in a mouse model of obstructive nephropathy.
-
Sepsis: Treatment with this compound attenuated the systemic inflammatory response in a sepsis model.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
CCR1 Binding Assay
This protocol outlines the procedure to determine the binding affinity of this compound to CCR1.
Methodology:
-
Cell Preparation: Use HEK293 cells stably transfected with the human CCR1 receptor.
-
Ligand Preparation: Prepare a stock solution of a radiolabeled CCR1 ligand, such as ¹²⁵I-MIP-1α.
-
Competition Assay: In a multi-well plate, incubate the CCR1-expressing cells with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the cell-bound radioligand from the unbound ligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[1]
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit CCR1-mediated intracellular calcium mobilization.
Methodology:
-
Cell Loading: Load CCR1-expressing cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add varying concentrations of this compound to the cells and incubate.
-
Agonist Stimulation: Stimulate the cells with a CCR1 agonist (e.g., MIP-1α).
-
Fluorescence Measurement: Continuously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the inhibition of the calcium response against the concentration of this compound.[7][10]
Conclusion
This compound is a well-characterized, potent, and selective antagonist of CCR1 with demonstrated efficacy in various preclinical models of inflammatory diseases. Its ability to block the CCR1 signaling pathway, particularly the TNF-α/NF-κB axis, makes it a valuable tool for research and a potential candidate for therapeutic development. This guide provides a foundational understanding of the structure, mechanism, and experimental validation of this compound for professionals in the field of drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BX-471 Berlex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dovepress.com [dovepress.com]
- 10. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
The Role of BX471 in Blocking Leukocyte Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BX471, a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). By blocking the CCR1 signaling pathway, this compound effectively inhibits the migration of leukocytes, a key process in the inflammatory response. This document details the mechanism of action of this compound, presents quantitative data from key preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action
This compound is an orally active, non-peptide antagonist of CCR1.[1] It exhibits high selectivity for CCR1, with a binding affinity (Ki) of 1 nM for the human receptor.[1] The primary function of CCR1 is to mediate the chemoattraction of various leukocytes, including monocytes, macrophages, and T-lymphocytes, to sites of inflammation in response to binding with its chemokine ligands, such as MIP-1α (CCL3) and RANTES (CCL5).[2] this compound competitively binds to CCR1, thereby preventing the binding of these chemokines and inhibiting the downstream signaling events that lead to cellular responses like calcium mobilization, increased extracellular acidification rate, and ultimately, leukocyte migration.[1][3]
Quantitative Data Presentation
The efficacy of this compound has been quantified in a variety of in vitro and in vivo experimental systems. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Binding Affinity and Functional Inhibition of this compound
| Assay Type | Target | Cell Line/System | Ligand | Parameter | Value | Reference |
| Radioligand Binding | Human CCR1 | HEK293 cells | 125I-MIP-1α | Ki | 1 nM | [1][4] |
| Radioligand Binding | Human CCR1 | HEK293 cells | 125I-MCP-3 | Ki | 5.5 nM | [4] |
| Radioligand Binding | Mouse CCR1 | HEK cells | 125I-MIP-1α | Ki | 215 ± 46 nM | [1][5] |
| Calcium Mobilization | Human CCR1 | CCR1-expressing cells | MIP-1α/CCL3 | IC50 | 5.8 ± 1 nM | [1][5] |
| Calcium Mobilization | Mouse CCR1 | CCR1-expressing cells | MIP-1α/CCL3 | IC50 | 198 ± 7 nM | [1][5] |
| Chemotaxis | Human Lymphocytes and Monocytes | Primary cells | MIP-1α and RANTES | - | Potent Inhibition | [6] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Species | This compound Dosage | Key Findings | Reference |
| Experimental Allergic Encephalomyelitis (EAE) | Rat | Not specified | Effectively reduces disease | [1] |
| Unilateral Ureter Obstruction (UUO) | Mouse | 20 mg/kg for 10 days | ~55% reduction of interstitial CD45 positive leukocytes | [1][5] |
| Unilateral Ureter Obstruction (UUO) | Mouse | 20 mg/kg for 10 days | 64% reduction of CD3-positive lymphocytes | [5] |
| Unilateral Ureter Obstruction (UUO) | Mouse | 20 mg/kg for 10 days | 50% reduction of F4/80-positive macrophages | [5] |
| Allergic Rhinitis | Mouse | Not specified | Reduced inflammatory chemokine and cytokine expression, suppressed eosinophil recruitment | [3] |
| Experimental Autoimmune Myocarditis | Rat | Subcutaneous, daily | Almost completely prevented the development of myocarditis | [7] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Chemotaxis Assay
Caption: Experimental workflow for a representative chemotaxis assay.
Experimental Workflow: Calcium Mobilization Assay
Caption: Experimental workflow for a calcium mobilization assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to represent a standard approach for evaluating CCR1 antagonists like this compound.[8][9][10][11]
Chemotaxis Assay (Transwell Migration)
This assay measures the ability of this compound to block the directed migration of leukocytes towards a chemokine gradient.
1. Cell Culture and Preparation:
-
Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[8][9]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Prior to the assay, harvest cells in their logarithmic growth phase and wash them with an assay buffer (e.g., HBSS with 0.1% BSA).
-
Resuspend the cells in the assay buffer to a final concentration of 2 x 10^6 cells/mL.[8]
2. Assay Setup:
-
Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).[9]
-
In the lower wells of the chamber, add the assay buffer containing the chemoattractant (e.g., MIP-1α/CCL3) at a concentration known to induce optimal chemotaxis. Include a negative control with assay buffer only.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the THP-1 cell suspension with the various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.[9]
-
Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
3. Incubation and Quantification:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 4 hours to allow for cell migration.[9]
-
After incubation, carefully remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet).
-
Count the number of migrated cells per field of view using a microscope.
4. Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
1. Cell Preparation:
-
Use a cell line stably expressing human CCR1 (e.g., HEK293-CCR1).
-
Culture the cells to approximately 80-90% confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[10][11]
-
Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.
2. Assay Procedure:
-
Dispense the dye-loaded cells into a 96- or 384-well microplate.
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for antagonist binding.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Add a CCR1 agonist (e.g., MIP-1α/CCL3) at a predetermined EC80 concentration to all wells to stimulate the receptor.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
3. Data Analysis:
-
The antagonist activity of this compound is determined by its ability to reduce the agonist-induced fluorescence signal.
-
Calculate the percent inhibition of the calcium response for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
In Vivo Models of Leukocyte Migration
This compound has demonstrated significant anti-inflammatory effects in various animal models of diseases characterized by leukocyte infiltration.
Rat Experimental Allergic Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis, an autoimmune disease of the central nervous system.[12][13] The disease is induced in rats by immunization with myelin basic protein or other components of the central nervous system, leading to inflammation and demyelination driven by infiltrating leukocytes. Treatment with this compound has been shown to effectively reduce the severity of the disease in this model, highlighting its potential to block leukocyte migration into the central nervous system.[1]
Mouse Unilateral Ureter Obstruction (UUO)
The UUO model is a well-established method for inducing renal inflammation and fibrosis.[2][14] Ligation of one ureter leads to the recruitment of a large number of leukocytes, including macrophages and lymphocytes, into the kidney, contributing to tissue damage and scarring. In this model, administration of this compound at a dose of 20 mg/kg for 10 days resulted in a significant reduction in the infiltration of total leukocytes (CD45+ cells) by approximately 55%, as well as specific reductions in T-lymphocytes and macrophages.[1][5] These findings demonstrate the potent ability of this compound to inhibit leukocyte migration into inflamed renal tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. A CCR1 antagonist prevents the development of experimental autoimmune myocarditis in association with T cell inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of experimental allergic encephalomyelitis in rats with total body irradiation and syngeneic BMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental autoimmune encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of BX471: A Technical Guide
Introduction
BX471 is a potent, orally active, non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2] Chemokines and their receptors are integral to the directed migration of immune cells, and CCR1 has been identified as a key player in a variety of proinflammatory and autoimmune diseases, making it an attractive therapeutic target.[3][4][5] this compound functions by competitively binding to CCR1, thereby inhibiting the downstream signaling cascades that lead to an inflammatory response.[6] This document provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing the associated biological pathways and workflows.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding affinities, inhibitory concentrations, and observed physiological effects.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Ligand Displaced | Value | Reference(s) |
| Binding Affinity (Ki) | Human | MIP-1α (CCL3) | 1.0 ± 0.03 nM | [2][6] |
| Human | MCP-3 (CCL7) | 5.5 nM | [2] | |
| Mouse | 125I-MIP-1α (CCL3) | 215 ± 46 nM | [1][6] | |
| Inhibitory Concentration (IC50) | Human | MIP-1α induced Ca2+ mobilization | 5.8 ± 1 nM | [1][6] |
| Mouse | MIP-1α induced Ca2+ mobilization | 198 ± 7 nM | [1][6] | |
| Selectivity | Human | Over 28 other GPCRs | >10,000-fold | [1] |
| Human | Over CCR2, CCR5, CXCR4 | >250-fold | [1][6] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Disease Model | Species | This compound Dosage | Key Finding(s) | Reference(s) |
| Allergic Rhinitis | Mouse | Not specified | Reduced inflammatory chemokines, cytokines, and eosinophil recruitment. | [7][8] |
| Sepsis (Cecal Ligation) | Mouse | Not specified | Protected against lung and liver injury; attenuated MPO activity. | [9] |
| Renal Fibrosis (UUO) | Mouse | 20 mg/kg | Reduced interstitial CD45+ leukocytes by ~55%. | [1] |
| Mouse | Not specified | Reduced interstitial macrophage and lymphocyte infiltrate by 40-60%. | [10] | |
| Mouse | Not specified | Significantly reduced collagen I mRNA and protein expression. | [10] | |
| Osteoarthritis (DMM) | Mouse | 10 µM (intra-articular) | Mitigated IL-1β-induced cartilage aging and degradation. | [11] |
| Hemorrhagic Shock | Rat | 0.5 µmol/kg | Reduced fluid resuscitation requirements by over 60%. | [12] |
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by antagonizing the CCR1 receptor. CCR1 ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7), are key chemoattractants for various leukocytes, including monocytes, macrophages, eosinophils, and T cells.[7][13][14] By binding to CCR1, these chemokines trigger intracellular signaling cascades that promote cell migration to sites of inflammation.
This compound acts as a competitive inhibitor, directly binding to CCR1 and blocking the binding of its natural ligands.[6][7][8] This blockade prevents receptor activation and inhibits downstream events, including G-protein coupling, calcium mobilization, and the activation of pathways like the TNF-α-mediated NF-κB signaling cascade.[1][7][8] The inhibition of the NF-κB pathway is a crucial component of this compound's action, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[7]
The ultimate outcome of CCR1 blockade by this compound is the suppression of leukocyte recruitment to inflamed tissues, leading to a reduction in the expression of pro-inflammatory mediators such as Th2 cytokines (IL-4, IL-13), IL-1β, VCAM-1, and GM-CSF.[7][8]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a CCR1 antagonist inhibiting inflammatory signaling.
Experimental Protocols
This section details the methodologies used in key studies to evaluate the anti-inflammatory properties of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CCR1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells transfected to express either human or murine CCR1.[2][6]
-
Radioligand: 125I-labeled MIP-1α (CCL3) at a final concentration of approximately 0.1-0.2 nM.[2]
-
Procedure:
-
Transfected HEK 293 cells (e.g., 8,000 to 300,000 cells per assay point) are incubated with the 125I-MIP-1α radioligand.[2]
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the CCR1 receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by filtration, separating the cells (with bound radioligand) from the unbound radioligand.
-
The amount of radioactivity on the filter is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 100 nM) of unlabeled chemokine.[2]
-
The data are analyzed using Scatchard plots or non-linear regression to calculate the Ki value for this compound.[6]
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the signaling response (calcium release) following receptor activation.
-
Cell Line: HEK 293 cells expressing human or murine CCR1.[6]
-
Calcium Indicator Dye: Fluo-3 AM or a similar fluorescent calcium indicator.
-
Procedure:
-
CCR1-expressing cells are loaded with the Fluo-3 AM dye.
-
The cells are pre-treated with increasing concentrations of this compound for approximately 15 minutes.[6]
-
A CCR1 agonist, such as MIP-1α, is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by monitoring the change in fluorescence over time using a fluorometer or plate reader.
-
The concentration of this compound that inhibits 50% of the maximum calcium response (IC50) is calculated.[6]
-
In Vivo Murine Model of Allergic Rhinitis
This protocol evaluates the efficacy of this compound in a disease-relevant animal model.[7][8]
-
Animal Model: Female BALB/c mice.[8]
-
Sensitization and Challenge:
-
Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.
-
Following sensitization, mice are challenged intranasally with OVA to induce an allergic inflammatory response in the nasal passages.
-
-
This compound Administration: this compound is administered to a treatment group of mice, typically prior to the OVA challenge. A control group receives a vehicle solution.
-
Outcome Measures:
-
Symptom Scoring: Nasal symptoms such as sneezing and rubbing are counted and scored.
-
Eosinophil Recruitment: Nasal lavage fluid is collected, and eosinophils are counted using staining methods.
-
Gene and Protein Expression: Nasal tissue is harvested. Real-time quantitative PCR (RT-qPCR) is used to measure mRNA levels of proinflammatory mediators (e.g., RANTES, MIP-1α, VCAM-1).[7] Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure protein levels of OVA-specific IgE and various cytokines in serum or nasal lavage fluid.[7]
-
Histology: Nasal tissue is sectioned and stained (e.g., with H&E) to visualize and quantify inflammatory cell infiltration.
-
Experimental Workflow: Allergic Rhinitis Model
Caption: Workflow for evaluating this compound in a murine model of allergic rhinitis.
Conclusion
This compound is a highly potent and selective antagonist of the CCR1 receptor with demonstrated anti-inflammatory activity across a range of preclinical models. Its mechanism of action, centered on the blockade of leukocyte chemoattraction and the inhibition of the NF-κB inflammatory pathway, provides a strong rationale for its therapeutic potential in inflammatory and autoimmune diseases. The quantitative data from in vitro and in vivo studies consistently support its efficacy in reducing inflammatory cell infiltration and downregulating key inflammatory mediators. While clinical trials have explored its use in conditions like multiple sclerosis, the robust preclinical data suggest that targeting the CCR1 pathway with molecules like this compound remains a promising strategy for the development of novel anti-inflammatory therapies.[5][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 7. dovepress.com [dovepress.com]
- 8. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with this compound, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of CC chemokine receptor 1 ameliorates osteoarthritis in mouse by activating PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemokine (C-C Motif) Receptor 1 Antagonist this compound Improves Fluid Resuscitation in Rat Models of Hemorrhagic Shock | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
The CCR1 Antagonist BX471: An In-depth Technical Guide on its Modulatory Role in the TNF-α Activated NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BX471, a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1), with a specific focus on its effects on the tumor necrosis factor-alpha (TNF-α) activated nuclear factor-kappa B (NF-κB) signaling pathway. This document synthesizes available data to elucidate the molecular interactions and downstream consequences of this compound administration in inflammatory contexts.
Executive Summary
This compound is a well-characterized antagonist of CCR1, a key receptor in mediating the inflammatory response.[1] Emerging evidence strongly indicates that the anti-inflammatory properties of this compound are, in significant part, attributable to its ability to indirectly modulate the TNF-α/NF-κB signaling axis. The primary mechanism of action appears to be the inhibition of TNF-α production, which subsequently leads to a reduction in NF-κB activation.[2][3] This guide will detail the current understanding of this mechanism, present available quantitative data, and provide standardized protocols for key experiments relevant to this pathway.
Mechanism of Action: Indirect Inhibition of the TNF-α/NF-κB Pathway
The canonical TNF-α-activated NF-κB signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of a wide array of pro-inflammatory genes. The available evidence suggests that this compound's primary influence on this pathway is not through direct interaction with the TNF-α receptor or its downstream signaling intermediates, but rather by attenuating the production of TNF-α itself.
By antagonizing CCR1, this compound inhibits the recruitment and activation of inflammatory cells, a major source of TNF-α. This reduction in TNF-α levels leads to decreased activation of the NF-κB pathway.[2][3]
Figure 1. Proposed mechanism of this compound's effect on the TNF-α/NF-κB pathway.
While direct inhibition of the TNF-α signaling cascade by this compound has not been documented, the net effect of reduced TNF-α production is a significant downregulation of NF-κB-dependent pro-inflammatory gene expression.
Quantitative Data
The following tables summarize the available quantitative data regarding the effects of this compound. It is important to note that direct dose-response data for this compound on TNF-α-induced IKK phosphorylation or IκBα degradation is not currently available in the public literature. The data presented here reflects the effect of this compound on markers of inflammation, including those downstream of the NF-κB pathway.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Allergic Rhinitis
| Parameter | Control Group | This compound-Treated Group | P-value | Reference |
| TNF-α protein level (relative) | High | Significantly Reduced | < 0.05 | [2][3] |
| NF-κB p65 protein level (relative) | High | Significantly Reduced | < 0.05 | [2][3] |
*Data is qualitative ("High" vs. "Significantly Reduced") as reported in the source.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of compounds like this compound on the TNF-α activated NF-κB pathway.
Western Blot for Phosphorylated IκBα (p-IκBα) and Total IκBα
This protocol is designed to assess the phosphorylation and subsequent degradation of IκBα, a key event in NF-κB activation.
Figure 2. Workflow for Western blot analysis of IκBα phosphorylation.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7, primary macrophages)
-
This compound
-
Recombinant human or murine TNF-α
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα
-
HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate cells with TNF-α (e.g., 10 ng/mL) for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-IκBα levels to total IκBα or a loading control (e.g., β-actin).
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Recombinant TNF-α
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
IKK Kinase Assay
This in vitro assay directly measures the enzymatic activity of the IKK complex.
Materials:
-
Cell line of interest
-
This compound
-
Recombinant TNF-α
-
Lysis buffer for immunoprecipitation
-
Anti-IKKγ antibody
-
Protein A/G agarose beads
-
IKK kinase assay buffer
-
Recombinant IκBα substrate (e.g., GST-IκBα)
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography supplies
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or TNF-α as described for the Western blot protocol. Lyse cells in a non-denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate the IKK complex using an anti-IKKγ antibody and protein A/G beads.
-
Kinase Reaction: Resuspend the immunoprecipitated IKK complex in kinase buffer containing GST-IκBα and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.
-
Analysis: Stop the reaction and separate the proteins by SDS-PAGE. Visualize the phosphorylated GST-IκBα by autoradiography.
Conclusion
The CCR1 antagonist this compound demonstrates significant anti-inflammatory effects that are closely linked to the TNF-α activated NF-κB pathway. The primary mechanism supported by current evidence is the indirect inhibition of this pathway through the suppression of TNF-α production by inflammatory cells.[2][3] While direct inhibitory effects of this compound on the downstream components of the TNF-α signaling cascade have not been reported, its ability to reduce the primary inflammatory signal makes it a compound of significant interest in the development of therapeutics for inflammatory and autoimmune diseases. Further research focusing on potential direct interactions with the TNF-α/NF-κB signaling machinery would provide a more complete understanding of its molecular pharmacology.
References
The Discovery and Development of BX471: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
BX471, also known as ZK-811752, is a potent and selective, orally active non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). This document provides a comprehensive technical overview of the discovery, preclinical, and clinical development of this compound. It details the mechanism of action, key in vitro and in vivo experimental data, and the underlying signaling pathways. Methodologies for pivotal experiments are described to facilitate understanding and potential replication. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams.
Introduction
Chemokine receptors are critical mediators of leukocyte migration in inflammatory and autoimmune diseases. Among these, CCR1 has emerged as a promising therapeutic target due to its role in recruiting monocytes and other inflammatory cells to sites of inflammation. This compound was developed as a small molecule antagonist to block the interaction of CCR1 with its cognate chemokines, primarily MIP-1α (CCL3) and RANTES (CCL5), thereby inhibiting downstream inflammatory cascades.
Mechanism of Action
This compound is a competitive antagonist of CCR1. It binds to the receptor, preventing the binding of its natural chemokine ligands. This blockade inhibits the G-protein-coupled signaling cascade, leading to the suppression of downstream cellular responses, including calcium mobilization, chemotaxis, and the activation of pro-inflammatory transcription factors such as NF-κB.
Signaling Pathway
The binding of chemokines like MIP-1α to CCR1 activates heterotrimeric G-proteins, specifically of the Gαi subtype. This leads to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This calcium influx, along with DAG, activates protein kinase C (PKC). Concurrently, the signaling cascade leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is targeted for degradation, allowing the nuclear factor kappa B (NF-κB) to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound, by blocking the initial ligand-receptor interaction, abrogates this entire downstream signaling pathway.
In Vitro Pharmacology
Binding Affinity
The binding affinity of this compound to CCR1 has been determined through radioligand binding assays. These experiments typically involve the use of cell membranes from HEK293 cells recombinantly expressing human CCR1 and a radiolabeled CCR1 ligand, such as 125I-MIP-1α.
| Parameter | Species | Ligand | Cell Line | Value | Reference |
| Ki | Human | MIP-1α | HEK293-CCR1 | 1.0 ± 0.03 nM | [1] |
| Ki | Human | MCP-3 | HEK293-CCR1 | 5.5 nM | [2] |
| Ki | Mouse | MIP-1α | HEK293-CCR1 | 215 ± 46 nM | [1] |
Functional Antagonism
The functional antagonist activity of this compound was assessed by its ability to inhibit chemokine-induced intracellular calcium mobilization.
| Parameter | Species | Agonist | Cell Line | Value | Reference |
| IC50 | Human | MIP-1α | HEK293-CCR1 | 5.8 ± 1.0 nM | [1] |
| IC50 | Mouse | MIP-1α | HEK293-CCR1 | 198 ± 7 nM | [1] |
Selectivity
This compound exhibits high selectivity for CCR1 over other chemokine receptors.
| Receptor | Selectivity Fold (over CCR1) | Reference |
| CCR2 | >250 | [3] |
| CCR5 | >250 | [3] |
| CXCR4 | >250 | [3] |
| 28 other GPCRs | >10,000 | [3] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CCR1 receptor.
Materials:
-
HEK293 cells stably expressing human CCR1.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Radioligand: 125I-MIP-1α (final concentration ~0.1-0.2 nM).
-
Non-specific binding control: Unlabeled MIP-1α (100 nM).
-
Test compound: this compound at various concentrations.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-CCR1 cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, 125I-MIP-1α, and varying concentrations of this compound or unlabeled MIP-1α for non-specific binding determination.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing human CCR1.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye: Fura-2 AM.
-
Agonist: MIP-1α.
-
Test compound: this compound at various concentrations.
-
Fluorescence plate reader capable of kinetic reading.
Procedure:
-
Seed HEK293-CCR1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fura-2 AM in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add MIP-1α to the wells and immediately begin kinetic measurement of fluorescence changes over time (typically excitation at 340/380 nm and emission at 510 nm).
-
The change in fluorescence ratio (340/380) corresponds to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.
In Vivo Pharmacology
Pharmacokinetics
| Species | Dose | Route | Bioavailability (%) | Tmax (h) | Cmax (µM) | t1/2 (h) | Reference |
| Dog | 4 mg/kg | p.o. | 60 | ~1-2 | - | ~3 | [3] |
| Mouse | 20 mg/kg | s.c. | - | 0.5 | 9 | ~1-2 | [3] |
Preclinical Efficacy Models
The UUO model is a well-established method for inducing renal interstitial fibrosis. In this model, this compound has been shown to reduce leukocyte infiltration and markers of fibrosis.
| Treatment Group | Interstitial Macrophages & Lymphocytes (% reduction vs. vehicle) | Interstitial Fibroblasts (% reduction vs. vehicle) | Interstitial Volume (% reduction vs. vehicle) | Collagen I mRNA (% reduction vs. vehicle) | Reference |
| This compound (day 0-10) | 40-60 | 45 | 25 | Significant Reduction | [1] |
| This compound (day 6-10) | 40-60 | 45 | 25 | Significant Reduction | [1] |
EAE is the most commonly used animal model for multiple sclerosis. This compound has demonstrated efficacy in reducing disease severity in this model.
| Treatment Group | Dose | Route | Effect on Disease Severity | Reference |
| This compound | 20 and 50 mg/kg | p.o. | Dose-dependent decrease in disease severity | [2] |
Clinical Development
This compound progressed to Phase I and Phase II clinical trials for the treatment of multiple sclerosis.[4] However, a 16-week, randomized, double-blind, placebo-controlled Phase II trial in 105 patients with relapsing-remitting multiple sclerosis did not show a significant treatment difference for the primary endpoint, which was the cumulative number of newly active lesions on serial MRI scans.[5] While the drug was well-tolerated, the lack of efficacy led to the discontinuation of its development for this indication.[5]
Conclusion
This compound is a potent and selective CCR1 antagonist with demonstrated anti-inflammatory effects in a range of preclinical models. Its development highlighted the therapeutic potential of targeting the CCR1 pathway. Although the clinical trial in multiple sclerosis did not meet its primary endpoint, the data generated during the discovery and development of this compound provide a valuable resource for the scientific community and for the future development of chemokine receptor antagonists. The detailed methodologies and comprehensive data presented in this whitepaper serve as a technical guide for researchers in the field of drug discovery and inflammation.
References
- 1. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 4. Frontiers | Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression [frontiersin.org]
- 5. researchgate.net [researchgate.net]
The Impact of BX471 on Eosinophil Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including allergic rhinitis and asthma. Their recruitment to inflammatory sites is a complex process orchestrated by a network of chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) has emerged as a significant player in this process. BX471, a potent and selective small-molecule antagonist of CCR1, has demonstrated efficacy in preclinical models by attenuating eosinophil infiltration and the associated inflammatory cascade. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on eosinophil recruitment. It includes a summary of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Eosinophilic inflammation is a hallmark of type 2 hypersensitivity reactions, contributing to tissue damage and clinical symptoms in allergic diseases. The migration of eosinophils from the bloodstream into tissues is a critical step in the inflammatory response and is primarily driven by chemokines binding to G protein-coupled receptors on the eosinophil surface. While CCR3 is a well-known receptor for eosinophil chemotaxis, CCR1 has also been identified as a crucial mediator of this process.[1][2]
This compound is a non-peptide antagonist of CCR1.[3] By blocking the interaction of CCR1 with its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), this compound effectively inhibits the downstream signaling pathways that lead to eosinophil chemotaxis and activation.[1][3] Preclinical studies have shown that administration of this compound can significantly reduce eosinophil recruitment in animal models of allergic inflammation, highlighting its therapeutic potential.[4][5] This guide will delve into the technical details of this compound's effect on eosinophil recruitment, providing valuable information for researchers and professionals in the field of drug development.
Quantitative Data on the Efficacy of this compound in Inhibiting Eosinophil Recruitment
The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of this compound on eosinophil recruitment and related inflammatory markers.
Table 1: Effect of this compound on Eosinophil Infiltration in an Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model
| Treatment Group | Eosinophil Count (cells/mm²) in Nasal Mucosa (Mean ± SD) | Percentage Inhibition of Eosinophil Infiltration (%) |
| Normal Control | 5.2 ± 1.5 | - |
| Vehicle Control (OVA-sensitized) | 45.8 ± 5.2 | 0 |
| This compound-treated (OVA-sensitized) | 15.6 ± 3.8* | 68.1 |
*p < 0.05 compared to the vehicle control group. Data is estimated from graphical representations in Feng S, et al. (2020).[4]
Table 2: Effect of this compound on Inflammatory Mediators in an OVA-Induced Allergic Rhinitis Mouse Model
| Parameter | Vehicle Control Group (Mean ± SD) | This compound-treated Group (Mean ± SD) | Percentage Reduction (%) |
| Serum TNF-α (pg/mL) | 152.3 ± 12.5 | 85.6 ± 9.8 | 43.8 |
| Nasal Tissue RANTES mRNA (relative expression) | 3.2 ± 0.4 | 1.5 ± 0.3 | 53.1 |
| Nasal Tissue MIP-1α mRNA (relative expression) | 2.8 ± 0.3 | 1.3 ± 0.2* | 53.6 |
*p < 0.05 compared to the vehicle control group. Data is estimated from graphical representations in Feng S, et al. (2020).[4]
Core Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on eosinophil recruitment by blocking the CCR1 signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.
Caption: CCR1 signaling cascade leading to eosinophil chemotaxis and its inhibition by this compound.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the impact of this compound on eosinophil recruitment.
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This model is used to assess the in vivo efficacy of this compound in a relevant allergic disease context.[4][6]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)₃) adjuvant (Sigma-Aldrich)
-
This compound
-
Vehicle solution (e.g., 1% methylcellulose)
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection and intranasal (i.n.) challenge
Protocol:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice by i.p. injection of 100 µg OVA emulsified in 2 mg Al(OH)₃ in a total volume of 200 µL sterile saline.
-
-
Treatment:
-
From day 21 to day 27, administer this compound (e.g., 10 mg/kg) or vehicle solution orally once daily.
-
-
Challenge:
-
From day 21 to day 27, challenge the mice daily with an i.n. instillation of 50 µL of 2% OVA in sterile saline (25 µL per nostril) under light anesthesia.
-
-
Endpoint Analysis (on day 28):
-
Behavioral Analysis: Record the number of sneezes and nasal rubbing movements for 10 minutes immediately after the final OVA challenge.
-
Sample Collection: Collect blood samples for serum analysis. Euthanize mice and collect nasal tissue for histology and gene expression analysis. Perform nasal lavage for cell counting and flow cytometry.
-
Caption: Experimental workflow for the OVA-induced allergic rhinitis mouse model.
Histological Analysis of Eosinophil Infiltration
This method is used to visualize and quantify eosinophil infiltration in the nasal mucosa.
Materials:
-
Nasal tissue samples fixed in 10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Light microscope with a camera
Protocol:
-
Tissue Processing:
-
Dehydrate the fixed nasal tissues through a graded series of ethanol solutions.
-
Clear the tissues with xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Hematoxylin to stain cell nuclei blue.
-
Counterstain with Eosin to stain the cytoplasm and extracellular matrix in varying shades of pink. Eosinophils will appear with bright red/pink cytoplasmic granules.
-
-
Quantification:
-
Capture images of the stained sections under a light microscope at 400x magnification.
-
Count the number of eosinophils in at least five randomly selected high-power fields per sample.
-
Express the results as the number of eosinophils per square millimeter of mucosal tissue.
-
In Vitro Chemotaxis Assay (Transwell Assay)
This assay evaluates the direct effect of this compound on eosinophil migration towards a chemoattractant.
Materials:
-
Isolated eosinophils (from human peripheral blood or mouse bone marrow)
-
Transwell inserts with a 5 µm pore size polycarbonate membrane
-
24-well tissue culture plates
-
Chemoattractant (e.g., recombinant human CCL3/MIP-1α or CCL5/RANTES)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Light microscope
Protocol:
-
Cell Preparation:
-
Isolate eosinophils to a purity of >95%.
-
Resuspend the eosinophils in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL3) to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Quantification of Migration:
-
Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a Romanowsky-type stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a light microscope.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Flow Cytometry for Eosinophil Quantification in Nasal Lavage Fluid
This technique provides a precise and objective quantification of eosinophils in nasal lavage fluid.[7][8]
Materials:
-
Nasal lavage fluid (NLF) collected from mice
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fc block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD45 (e.g., PerCP-Cy5.5)
-
Anti-mouse Siglec-F (e.g., PE)
-
Anti-mouse CD11b (e.g., APC)
-
Anti-mouse Ly6G (e.g., FITC)
-
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Centrifuge the NLF at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
-
Staining:
-
Block non-specific antibody binding by incubating the cells with Fc block for 10 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on single, live cells.
-
Identify leukocytes based on CD45 expression.
-
Within the CD45+ population, identify eosinophils as Siglec-F⁺ and CD11b⁺, and negative for the neutrophil marker Ly6G.[7]
-
Quantify the percentage and absolute number of eosinophils.
-
Logical Relationship of this compound's Action
The following diagram illustrates the logical flow of events from CCR1 activation to eosinophilic inflammation and how this compound disrupts this process.
Caption: Logical flow of this compound's inhibitory effect on eosinophil recruitment.
Conclusion
This compound, as a selective CCR1 antagonist, effectively mitigates eosinophil recruitment in preclinical models of allergic inflammation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of CCR1-targeted therapies for eosinophil-driven diseases. The visualization of the signaling pathways and experimental workflows offers a clear understanding of the mechanism of action and the methodologies used to evaluate the efficacy of compounds like this compound. This comprehensive technical overview serves as a valuable resource for scientists and drug development professionals working to address the unmet medical needs in allergic and inflammatory conditions.
References
- 1. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine receptor CCR1: new target for asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ovalbumin induced allergic rhinitis in BALBc mice - Fraunhofer IZI [izi.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
- 8. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the CCR1 Antagonist BX471 in the Upregulation of Regulatory T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regulatory T cells (Tregs) are critical mediators of immune tolerance and represent a promising therapeutic target for a myriad of autoimmune and inflammatory diseases. This technical guide delves into the role of BX471, a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1), in the upregulation of Treg cell populations. We provide a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols for the assessment of Treg cells, and visualizations of the implicated signaling pathways. This document serves as a resource for researchers and drug development professionals investigating novel strategies to modulate Treg cell biology for therapeutic benefit.
Introduction
Regulatory T cells, characterized by the expression of the transcription factor Foxp3, are indispensable for maintaining immune homeostasis and preventing excessive immune responses that can lead to tissue damage and autoimmunity.[1] A therapeutic agent capable of augmenting the number and/or function of Tregs holds significant promise for the treatment of various immune-mediated disorders.
This compound is a non-peptide antagonist of CCR1, a receptor expressed on various immune cells, including T cells, and is involved in inflammatory cell recruitment.[1][2] Emerging evidence suggests that beyond its established anti-inflammatory properties, this compound can also modulate the adaptive immune response by promoting the expansion of the Treg cell lineage. This guide will explore the experimental evidence supporting this role and the potential molecular mechanisms at play.
Quantitative Data on this compound-Mediated Treg Upregulation
A key study by Feng et al. (2020) in a murine model of ovalbumin (OVA)-induced allergic rhinitis provides direct evidence for the upregulation of Tregs following this compound treatment. The quantitative data from this study is summarized below.
| Treatment Group | Percentage of CD4+CD25+Foxp3+ Tregs in Splenocytes (%) | Statistical Significance (p-value) |
| Control (Normal) | 2.5 ± 0.3 | |
| OVA-induced (Model) | 1.8 ± 0.2 | p < 0.05 vs. Control |
| This compound-treated (10 mg/kg) | 3.1 ± 0.4 | p < 0.05 vs. Model |
| Dexamethasone-treated | 2.8 ± 0.3 | p < 0.05 vs. Model |
Table 1: Effect of this compound on the percentage of CD4+CD25+Foxp3+ regulatory T cells in the spleens of mice with OVA-induced allergic rhinitis. Data are presented as mean ± standard deviation.[1]
Experimental Protocols
The following is a detailed methodology for the key experiment cited for the quantification of Treg cells.
Flow Cytometric Analysis of Regulatory T Cells
This protocol is adapted from the study by Feng et al. (2020) in an OVA-induced allergic rhinitis mouse model.[1]
Objective: To quantify the percentage of CD4+CD25+Foxp3+ Treg cells in splenocytes.
Materials:
-
Single-cell suspension of splenocytes
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS containing 1% FBS)
-
Anti-mouse CD4-FITC antibody
-
Anti-mouse CD25-APC antibody
-
Anti-mouse Foxp3-PE antibody
-
Fixation/Permeabilization solution
-
Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from each experimental group (Control, Model, this compound-treated, Dexamethasone-treated) in PBS.
-
Surface Staining: a. Aliquot approximately 1 x 10^6 cells per tube. b. Wash the cells with FACS buffer. c. Resuspend the cell pellet in 100 µL of FACS buffer containing FITC-conjugated anti-CD4 and APC-conjugated anti-CD25 antibodies. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer.
-
Intracellular Staining for Foxp3: a. Resuspend the cells in 1 mL of Fixation/Permeabilization solution. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash the cells with Permeabilization buffer. d. Resuspend the cells in 100 µL of Permeabilization buffer containing PE-conjugated anti-Foxp3 antibody. e. Incubate for at least 30 minutes at 4°C in the dark. f. Wash the cells twice with Permeabilization buffer.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in an appropriate volume of FACS buffer. b. Acquire the samples on a flow cytometer. c. Gate on the lymphocyte population based on forward and side scatter characteristics. d. Within the lymphocyte gate, identify the CD4+ T cell population. e. From the CD4+ gate, further gate on the CD25+Foxp3+ population to determine the percentage of Treg cells.
Signaling Pathways in this compound-Mediated Treg Upregulation
The precise molecular pathway by which CCR1 antagonism by this compound leads to an increase in Treg cells is an area of active investigation. Based on current literature, a plausible signaling cascade can be proposed, integrating the known effects of this compound with the established biology of Treg cells.
This compound, by blocking the CCR1 receptor, is suggested to inhibit the downstream production of Tumor Necrosis Factor-alpha (TNF-α).[1] The reduction in TNF-α levels can subsequently lead to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The transcription factor NF-κB, particularly the c-Rel subunit, is a known positive regulator of Foxp3 gene expression.[3][4] However, the relationship between TNF-α and Tregs is complex, with some studies suggesting that TNF-α, acting through TNFR2, can promote Treg proliferation and function.[5][6] It is possible that this compound's effect is context-dependent, potentially by reducing a specific pool of pro-inflammatory TNF-α that would otherwise inhibit Treg differentiation or stability. The suppression of NF-κB by this compound may create a more favorable environment for Foxp3 expression and subsequent Treg expansion.
Discussion and Future Directions
The ability of this compound to upregulate Treg cells, as demonstrated in preclinical models, presents an exciting therapeutic avenue. The dual mechanism of action, combining the blockade of inflammatory cell recruitment via CCR1 antagonism with the promotion of immune regulation through Treg expansion, makes this compound a particularly attractive candidate for autoimmune and inflammatory diseases.
Future research should focus on several key areas:
-
Elucidating the detailed molecular mechanism: Further studies are required to dissect the precise signaling events that link CCR1 inhibition to increased Foxp3 expression and Treg function. Investigating the role of different NF-κB subunits and the potential interplay with other signaling pathways, such as STAT5, which is also crucial for Treg biology, will be important.
-
Validating the findings in other disease models: The effect of this compound on Treg populations should be investigated in a broader range of autoimmune and inflammatory disease models to assess the generalizability of this phenomenon.
-
Clinical investigation: While this compound has been evaluated in clinical trials for conditions like multiple sclerosis, a renewed focus on its immunomodulatory properties, with specific monitoring of Treg cell populations and function in patients, is warranted.[7][8][9]
Conclusion
The CCR1 antagonist this compound has demonstrated a significant capacity to upregulate the population of immunosuppressive Treg cells in a preclinical model of allergic inflammation. This effect is likely mediated through the inhibition of the TNF-α/NF-κB signaling axis, leading to a more favorable environment for Treg development and/or expansion. The data presented in this guide underscore the potential of this compound as a novel immunomodulatory agent and provide a foundation for further research and development in this area. The detailed protocols and pathway visualizations serve as a practical resource for scientists working to harness the therapeutic potential of Treg cell modulation.
References
- 1. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Nuclear factor-kappaB modulates regulatory T cell development by directly regulating expression of Foxp3 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Effect of TNF-α on Regulatory T Cell Function in Graft-versus-Host Disease [frontiersin.org]
- 6. Frontiers | Tumor Necrosis Factor α and Regulatory T Cells in Oncoimmunology [frontiersin.org]
- 7. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. Dawn of Monitoring Regulatory T Cells in (Pre-)clinical Studies: Their Relevance Is Slowly Recognised - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BX471 in a Mouse Model of Allergic Rhinitis
These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for utilizing the C-C chemokine receptor type 1 (CCR1) antagonist, BX471, in a mouse model of allergic rhinitis.
Introduction
Allergic rhinitis is an IgE-mediated inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal rubbing, and congestion. It is driven by a T-helper 2 (Th2) immune response, leading to the infiltration of inflammatory cells, particularly eosinophils, into the nasal tissues.[1] Chemokine receptors, such as CCR1, play a pivotal role in orchestrating this inflammatory cascade. This compound is a potent and selective, non-peptide antagonist of CCR1, which has demonstrated significant anti-inflammatory effects in preclinical models of allergic diseases.[2][3] By blocking the interaction of CCR1 with its ligands, such as RANTES (CCL5) and MIP-1α (CCL3), this compound inhibits the recruitment of inflammatory cells, thereby attenuating the allergic response.[4][5]
This document outlines the materials, methods, and expected outcomes for evaluating the therapeutic potential of this compound in an ovalbumin (OVA)-induced mouse model of allergic rhinitis.
Mechanism of Action of this compound in Allergic Rhinitis
This compound exerts its anti-inflammatory effects by targeting the CCR1 signaling pathway. In the context of allergic rhinitis, allergens trigger a Th2-dominant immune response, leading to the production of various chemokines that bind to CCR1 on the surface of inflammatory cells. This binding initiates a signaling cascade that promotes cell migration and activation. This compound competitively binds to CCR1, preventing the binding of its natural ligands and thereby inhibiting downstream signaling events.[5] This ultimately leads to a reduction in the infiltration of eosinophils and other inflammatory cells into the nasal mucosa, a decrease in the production of pro-inflammatory cytokines and chemokines, and an alleviation of allergic rhinitis symptoms.[1][4] A key study demonstrated that this compound inhibits CCR1-mediated TNF-α production, which in turn suppresses NF-κB activation, leading to a decrease in Th2 cytokines (IL-4, IL-13), IL-1β, VCAM-1, GM-CSF, RANTES, and MIP-1α expression.[4]
Signaling Pathway of this compound in Allergic Rhinitis
Caption: Mechanism of action of this compound in allergic rhinitis.
Experimental Protocols
I. Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model
This protocol describes the induction of allergic rhinitis in mice using ovalbumin as the allergen. BALB/c mice are commonly used for this model due to their Th2-biased immune response.[6][7]
Materials:
-
8-week-old female BALB/c mice[4]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)[8]
-
Aluminum hydroxide (Alum) adjuvant (Thermo Scientific)[9]
-
Sterile phosphate-buffered saline (PBS)
-
Injectable this compound solution
-
Vehicle solution (e.g., 40% cyclodextrin in saline)[10]
Experimental Workflow:
Caption: Experimental workflow for the OVA-induced allergic rhinitis model.
Procedure:
-
Sensitization:
-
Challenge:
II. Administration of this compound
Preparation of this compound Solution:
-
An injectable solution of this compound can be prepared in a vehicle such as 40% cyclodextrin in saline.[10] The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 1 mL/kg body weight).[4]
Dosing and Administration:
-
Dosage: A previously effective dose of this compound in a mouse model of allergic rhinitis is 20 mg/kg body weight.[4][5] However, dose-response studies may be necessary to determine the optimal dose for a specific experimental setup.
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection are common routes. One study administered this compound via injection at a dose of 1 mL per kilogram of body weight.[4]
-
Frequency and Timing: Administer this compound twice daily from day 21 to day 28, with one injection given 30 minutes before the nasal challenge.[4]
III. Evaluation of Therapeutic Efficacy
1. Symptom Scoring:
-
Immediately after the final OVA challenge on day 28, observe the mice for 15 minutes and record the frequency of sneezing and nasal rubbing.[1]
2. Sample Collection:
-
On day 29, 24 hours after the last challenge, euthanize the mice and collect blood, nasal lavage fluid (NALF), and nasal tissue.
3. Immunological and Histological Analyses:
-
ELISA: Measure levels of OVA-specific IgE, IgG1, and various cytokines (e.g., IL-4, IL-5, IL-13, TNF-α, IFN-γ) in serum and NALF.[1][12]
-
Histology: Fix nasal tissues in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia.[1]
-
Flow Cytometry: Analyze splenocytes or cells from cervical lymph nodes to determine the percentage of T regulatory cells (CD4+CD25+Foxp3+).[1]
-
Western Blot: Assess the protein levels of NF-κB and other signaling molecules in nasal tissue homogenates.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes from a study evaluating this compound in an OVA-induced allergic rhinitis mouse model, based on previously published data.[4]
Table 1: Effect of this compound on Allergic Rhinitis Symptoms
| Group | Sneezing Frequency (counts/15 min) | Nasal Rubbing Frequency (counts/15 min) |
| Normal Control | Low | Low |
| OVA-Challenged (Vehicle) | High | High |
| OVA + this compound (20 mg/kg) | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on Serum Immunoglobulin Levels
| Group | OVA-specific IgE (pg/mL) | OVA-specific IgG1 (ng/mL) |
| Normal Control | Undetectable/Low | Undetectable/Low |
| OVA-Challenged (Vehicle) | High | High |
| OVA + this compound (20 mg/kg) | Significantly Reduced | No Significant Change |
Table 3: Effect of this compound on Cytokine Levels in Nasal Lavage Fluid (pg/mL)
| Group | IL-4 | IL-5 | IL-13 | TNF-α | RANTES | MIP-1α |
| Normal Control | Low | Low | Low | Low | Low | Low |
| OVA-Challenged (Vehicle) | High | High | High | High | High | High |
| OVA + this compound (20 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 4: Effect of this compound on Inflammatory Cell Infiltration in Nasal Mucosa
| Group | Eosinophil Count (cells/field) |
| Normal Control | Low |
| OVA-Challenged (Vehicle) | High |
| OVA + this compound (20 mg/kg) | Significantly Reduced |
Conclusion
The protocols and data presented here provide a comprehensive guide for utilizing this compound in a mouse model of allergic rhinitis. By antagonizing the CCR1 receptor, this compound effectively reduces the hallmark features of allergic inflammation, including Th2 cytokine production, eosinophil infiltration, and allergic symptoms.[1][4] These application notes serve as a valuable resource for researchers investigating novel therapeutics for allergic rhinitis and further elucidating the role of chemokine signaling in allergic diseases.
References
- 1. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kjorl.org [kjorl.org]
- 8. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. IL-9 neutralizing antibody suppresses allergic inflammation in ovalbumin-induced allergic rhinitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of BX471, a CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of BX471, a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). This document includes a summary of its mechanism of action, pharmacokinetic and efficacy data from various preclinical models, and detailed experimental protocols to guide researchers in their study design.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets CCR1, a key receptor in the inflammatory cascade.[1] CCR1 is expressed on various immune cells, including monocytes, macrophages, and T cells, and its activation by chemokines such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7) mediates their migration to sites of inflammation.[2] By blocking this interaction, this compound effectively attenuates the inflammatory response, making it a valuable tool for studying and potentially treating a range of inflammatory and autoimmune diseases.[1]
Mechanism of Action
This compound functions as a competitive antagonist, binding to CCR1 and preventing the binding of its natural chemokine ligands.[3] This blockade inhibits downstream signaling pathways, most notably the TNF-α-activated NF-κB pathway.[4] The inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory mediators, including cytokines and adhesion molecules, ultimately suppressing the recruitment of inflammatory cells to tissues.[4]
Signaling Pathway of CCR1 and Inhibition by this compound
Caption: CCR1 signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a reference for dose selection and expected efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line/System | Ligand | Value | Reference(s) |
| Binding Affinity (Ki) | Human | CCR1-transfected HEK293 | MIP-1α | 1.0 ± 0.03 nM | [3] |
| Human | CCR1-transfected HEK293 | MCP-3 | 5.5 nM | [5] | |
| Mouse | CCR1-transfected HEK293 | MIP-1α | 215 ± 46 nM | [1][3] | |
| Functional Inhibition (IC50) | Human | CCR1-expressing cells | MIP-1α (Ca²⁺ mobilization) | 5.8 ± 1 nM | [1][3] |
| Mouse | CCR1-expressing cells | MIP-1α (Ca²⁺ mobilization) | 198 ± 7 nM | [1][3] | |
| Selectivity | Human | Various GPCRs | - | >250-fold for CCR1 over CCR2, CCR5, CXCR4 | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Dose and Route | Vehicle | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference(s) |
| Plasma Concentration | 20 mg/kg, subcutaneous | 40% Cyclodextrin in saline | 9 µM | ~30 minutes | [1][3][6] |
| 20 mg/kg, subcutaneous | 40% Cyclodextrin in saline | Declines to ~0.4 µM after 2 hours | - | [1][3][6] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Disease Model | Mouse Strain | This compound Dose and Regimen | Key Efficacy Readouts | Results | Reference(s) |
| Allergic Rhinitis (OVA-induced) | BALB/c | Not specified | Sneezing and nasal rubbing frequency, Pro-inflammatory cytokine levels (TNF-α, IL-4, IL-5, IL-13) | Significantly reduced clinical symptoms and cytokine expression. | [4] |
| Renal Fibrosis (UUO) | C57BL/6 | 20 mg/kg, s.c., three times daily for 10 days | Interstitial leukocyte infiltration (CD45+ cells), Macrophage (F4/80+) and lymphocyte (CD3+) infiltration, Fibroblast (FSP1+) accumulation | ~55% reduction in CD45+ leukocytes, 50% reduction in macrophages, 64% reduction in lymphocytes, 65% reduction in fibroblasts. | [1][3][6] |
| Osteoarthritis (DMM model) | C57BL/6 | 1.5 mg/kg and 3 mg/kg, intra-articular injections, every 7 days for 5 weeks | Cartilage degradation, Inflammatory markers (MMP13, iNOS, COX-2) | Protected against cartilage degradation and suppressed inflammatory markers. | [7] |
| Hemorrhagic Shock | Sprague Dawley (Rat) | 0.5 µmol/kg, i.v. | Fluid requirements for resuscitation, Pro-inflammatory cytokine levels (TNFα, IL-6) | Reduced fluid requirements by over 60% and decreased tissue cytokine concentrations. |
Experimental Protocols
The following are detailed protocols for two common in vivo models where this compound has shown efficacy. These protocols are intended as a guide and may require optimization based on specific experimental goals and institutional guidelines.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for conducting in vivo experiments with this compound.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This model is used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of anti-inflammatory compounds like this compound.[4]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., 40% cyclodextrin in saline or 10% DMSO in corn oil)[3][5]
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 200 µL of a solution containing 100 µg OVA and 1 mg of Alum in PBS.[8]
-
Control mice receive i.p. injections of PBS with Alum.
-
-
Treatment Administration:
-
Beginning on day 21 and continuing daily until the end of the experiment, administer this compound or vehicle to the respective treatment groups.
-
The route of administration can be subcutaneous (s.c.), intraperitoneal (i.p.), or oral gavage, depending on the experimental design. A common dosage is 20 mg/kg.[3]
-
-
Intranasal Challenge:
-
From day 21 to day 28, challenge the sensitized mice daily by intranasal instillation of 10 µL of OVA solution (100 µg in PBS) into each nostril.[9]
-
Control mice are challenged with PBS.
-
-
Endpoint Analysis (on day 29):
-
Clinical Scoring: Immediately after the final challenge, observe and record the number of sneezes and nasal rubbing movements for 10-15 minutes.
-
Sample Collection: Euthanize mice and collect blood via cardiac puncture for serum analysis (e.g., OVA-specific IgE, cytokines).
-
Nasal Lavage: Perform nasal lavage with PBS to collect inflammatory cells for counting and differentiation.
-
Histology: Decapitate the mice, fix the heads in 10% formalin, and embed in paraffin. Prepare sagittal sections of the nasal cavity and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.
-
Tissue Homogenates: Harvest nasal mucosal tissue for protein or mRNA extraction to measure cytokine and chemokine levels (e.g., by ELISA or RT-qPCR).
-
Protocol 2: Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice
The UUO model is a well-established method for inducing progressive renal interstitial fibrosis and inflammation, allowing for the evaluation of anti-fibrotic therapies.[3]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Sterile surgical instruments
-
4-0 or 5-0 silk suture
-
This compound
-
Vehicle for this compound (e.g., 40% cyclodextrin in saline)[3]
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Pre-operative Preparation:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Shave and disinfect the abdominal area.
-
Place the mouse on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently move the intestines to visualize the left kidney and ureter.
-
Carefully isolate the left ureter from the surrounding fat and connective tissue.
-
Ligate the ureter at two points (proximal and distal to the kidney) using silk suture.[3]
-
Reposition the intestines and suture the abdominal wall and skin in layers.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice for signs of pain or distress.
-
Provide easy access to food and water.
-
-
Treatment Administration:
-
Immediately after the surgery (Day 0) and continuing for the duration of the study (e.g., 7 or 14 days), administer this compound or vehicle.
-
A typical and effective regimen is 20 mg/kg of this compound administered subcutaneously three times a day.[3]
-
-
Endpoint Analysis:
-
At the designated endpoint (e.g., day 7 or 14), euthanize the mice.
-
Sample Collection: Collect blood for serum analysis (e.g., BUN, creatinine).
-
Tissue Harvesting: Perfuse the mice with PBS and harvest both the obstructed and contralateral kidneys.
-
Histology: Fix a portion of the kidney in 10% formalin for paraffin embedding. Stain sections with H&E for general morphology, Masson's trichrome or Sirius Red for collagen deposition (fibrosis), and immunohistochemistry for inflammatory markers (e.g., F4/80 for macrophages, CD3 for T cells).
-
Molecular Analysis: Snap-freeze a portion of the kidney in liquid nitrogen for subsequent RNA or protein extraction to analyze gene expression of fibrotic and inflammatory markers (e.g., Collagen I, α-SMA, TGF-β, TNF-α).
-
Toxicology and Safety
In preclinical studies, this compound has been generally well-tolerated at therapeutic doses. No significant toxicity was observed in short-term studies with concentrations up to 10 µM in cell-based assays.[5] In a long-term study in mice, some mortality was observed, suggesting potential for toxicity with prolonged exposure at higher doses.[10] However, in a 16-week study in the context of multiple sclerosis, this compound was well-tolerated.[11] As with any experimental compound, it is recommended to perform preliminary dose-range-finding studies to determine the maximum tolerated dose in the specific animal model and strain being used.
Conclusion
This compound is a valuable research tool for investigating the role of CCR1 in various inflammatory and fibrotic diseases. Its high potency and selectivity make it a suitable compound for in vivo studies. The protocols and data provided in these application notes are intended to facilitate the design and execution of well-controlled and informative preclinical experiments. Researchers are encouraged to adapt these guidelines to their specific research questions while adhering to all institutional and national regulations for animal welfare.
References
- 1. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. phcog.com [phcog.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of BX471 for Rat Experimental Allergic Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Allergic Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS). The CCR1 chemokine receptor, which mediates the migration of inflammatory cells, has been identified as a key therapeutic target in EAE. BX471, a potent and selective non-peptide antagonist of CCR1, has demonstrated efficacy in reducing the severity of EAE in rats. These application notes provide a comprehensive overview of the use of this compound in the rat EAE model, including recommended dosages, detailed experimental protocols, and an exploration of its mechanism of action.
Mechanism of Action of this compound
This compound is a non-peptide antagonist that binds to the C-C chemokine receptor 1 (CCR1), thereby blocking its function. This inhibition is thought to occur through competitive antagonism of ligand binding. By blocking CCR1, this compound effectively inhibits the chemotaxis of immune cells, such as T-cells and macrophages, to sites of inflammation within the CNS. This reduction in immune cell infiltration leads to a decrease in the inflammatory response, demyelination, and subsequent neurological deficits characteristic of EAE.
Data Presentation: Efficacy of this compound in Rat EAE
While it has been reported that this compound dose-dependently decreases the severity of EAE in male Lewis rats at dosages of 20 and 50 mg/kg, specific quantitative data from peer-reviewed publications for these exact dosages were not available in the public domain at the time of this writing. The following tables are structured to present such data once it becomes available and are based on typical endpoints measured in EAE studies.
Table 1: Effect of this compound on Clinical EAE Score in Lewis Rats
| Treatment Group | Dosage (mg/kg) | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Cumulative Disease Index (± SEM) |
| Vehicle Control | - | Data not available | Data not available | Data not available |
| This compound | 20 | Data not available | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available | Data not available |
Table 2: Histopathological Analysis of Spinal Cords from this compound-Treated EAE Rats
| Treatment Group | Dosage (mg/kg) | Inflammation Score (± SEM) | Demyelination Score (± SEM) | CNS Infiltrating CD4+ T-cells/mm² (± SEM) |
| Vehicle Control | - | Data not available | Data not available | Data not available |
| This compound | 20 | Data not available | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available | Data not available |
Experimental Protocols
I. Induction of Experimental Allergic Encephalomyelitis (EAE) in Lewis Rats
This protocol describes the active induction of EAE in male Lewis rats using myelin basic protein (MBP).
Materials:
-
Male Lewis rats (8-10 weeks old)
-
Guinea Pig Myelin Basic Protein (MBP)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (27G)
-
Emulsifier (e.g., two sterile glass Luer-lock syringes and a 3-way stopcock)
Procedure:
-
Acclimatization: Acclimate rats to the animal facility for at least 7 days prior to the start of the experiment.
-
Antigen Emulsion Preparation:
-
On the day of immunization (Day 0), prepare the MBP/CFA emulsion.
-
Dissolve MBP in sterile PBS to a final concentration of 2 mg/mL.
-
Mix the MBP solution with an equal volume of CFA to create an emulsion. A stable emulsion is critical for successful EAE induction. This can be achieved by repeatedly passing the mixture through an emulsifier until a thick, white emulsion is formed that does not disperse when a drop is placed in water.
-
-
Immunization:
-
Anesthetize the rats lightly with isoflurane.
-
Inject 0.1 mL of the MBP/CFA emulsion subcutaneously into the base of the tail.
-
-
Clinical Scoring:
-
Begin daily monitoring of the rats for clinical signs of EAE starting from Day 7 post-immunization.
-
Use a standard 0-5 scoring scale as described in Table 3.
-
Record the body weight of each rat daily.
-
Table 3: Clinical Scoring Scale for EAE in Rats
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
II. Administration of this compound
Materials:
-
This compound
-
Vehicle for solubilization (e.g., as specified by the manufacturer, potentially involving DMSO and PEG)
-
Sterile syringes and needles for administration
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution at the desired concentrations (e.g., 20 mg/kg and 50 mg/kg) in a suitable vehicle according to the manufacturer's instructions. The solubility of this compound is reported to be enhanced in solutions containing DMSO and PEG300.
-
-
Dosing Regimen:
-
The administration of this compound can be performed either prophylactically (starting before or at the time of immunization) or therapeutically (starting after the onset of clinical signs).
-
Administer the prepared this compound solution or vehicle control to the rats via the desired route (e.g., oral gavage or subcutaneous injection). The frequency of administration should be determined based on the pharmacokinetic properties of the compound.
-
Continue the treatment for the duration of the experiment as planned.
-
Visualizations
Application Notes and Protocols: Utilizing BX471 in a Mouse Model of Lupus Nephritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease where the body's immune system mistakenly attacks its own tissues, leading to widespread inflammation and damage. A frequent and severe complication of SLE is lupus nephritis, characterized by inflammation of the kidneys, which can progress to end-stage renal disease. Mouse models of lupus nephritis, such as the MRL-Fas(lpr) strain, are invaluable tools for investigating disease pathogenesis and evaluating novel therapeutic agents.
This document provides detailed application notes and protocols for the use of BX471, a non-peptide antagonist of the chemokine receptor CCR1, in a mouse model of lupus nephritis. This compound has been shown to ameliorate the progression of established lupus nephritis in MRL-Fas(lpr) mice by selectively inhibiting the recruitment of leukocytes to the renal interstitium, thereby reducing inflammation and fibrosis.[1][2]
Mechanism of Action of this compound in Lupus Nephritis
In lupus nephritis, various chemokines and their receptors orchestrate the infiltration of inflammatory cells into the kidney. The chemokine receptor CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are upregulated in the kidneys of MRL-Fas(lpr) mice and play a crucial role in the recruitment of macrophages and T lymphocytes.[1][3] This influx of immune cells into the tubulointerstitial compartment contributes significantly to renal injury and the development of fibrosis, which is a key predictor of progression to end-stage renal disease.[1]
This compound is a highly specific antagonist for CCR1.[1] By blocking the CCR1 receptor, this compound inhibits the downstream signaling pathways that mediate the adhesion and transmigration of CCR1-expressing leukocytes, primarily macrophages and T cells, into the inflamed renal interstitium.[1][2] This targeted action reduces the interstitial inflammatory infiltrate, leading to a subsequent decrease in the production of pro-fibrotic factors and a reduction in collagen deposition and renal fibrosis.[1][2] Notably, in the MRL-Fas(lpr) model, late-onset treatment with this compound has been shown to halt disease progression and improve renal function even after the establishment of significant renal injury.[1][2]
References
Application Notes and Protocols: BX471 in Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory pathways, with chemokines and their receptors playing a pivotal role in the recruitment of leukocytes to sites of infection.[1] The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target in various inflammatory diseases. BX471, a potent, nonpeptide antagonist of CCR1, has demonstrated considerable therapeutic potential in preclinical models of sepsis by mitigating the systemic inflammatory response.[1][2]
These application notes provide a comprehensive overview of the use of this compound in sepsis research, including its mechanism of action, detailed experimental protocols for in vivo studies, and a summary of its observed effects on key inflammatory markers.
Mechanism of Action: CCR1 Antagonism
This compound is a selective antagonist of CCR1, a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and macrophages.[3][4] In sepsis, pathogens trigger the release of CCR1 ligands such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[4][5] The binding of these chemokines to CCR1 initiates a signaling cascade that leads to leukocyte activation, chemotaxis, and infiltration into tissues, contributing to the excessive inflammation and organ damage characteristic of sepsis.[3]
This compound competitively binds to CCR1, thereby blocking the downstream signaling pathways activated by its ligands.[6] This inhibition of CCR1 signaling results in reduced recruitment of inflammatory cells to vital organs, attenuation of pro-inflammatory mediator release, and protection against sepsis-induced organ injury.[1][2]
CCR1 Signaling Pathway and Inhibition by this compound
Caption: CCR1 signaling is blocked by this compound, preventing leukocyte activation.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies evaluating this compound in sepsis models.
Table 1: this compound Dosage and Administration in Murine Models
| Parameter | Details | Reference |
| Species | Mouse (e.g., C57BL/6) | [7][8] |
| Dosage Range | 3 - 50 mg/kg | [9] |
| Administration Routes | Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) | [6][9] |
| Vehicle | Saline with cyclodextrin, Dimethyl sulfoxide (DMSO) in PBS | [10] |
| Treatment Regimen | Prophylactic or therapeutic administration relative to sepsis induction | [1] |
Table 2: Effects of this compound on Inflammatory Markers and Organ Injury in Sepsis
| Parameter | Observation | Method of Measurement | Reference |
| Neutrophil Recruitment | Significant attenuation in lungs and liver | Myeloperoxidase (MPO) Activity Assay | [1] |
| Adhesion Molecules | Downregulation of ICAM-1, P-selectin, and E-selectin (mRNA and protein levels) | RT-PCR, Western Blot | [1] |
| Pro-inflammatory Cytokines | Reduction in TNF-α and IL-6 concentrations in tissue extracts | ELISA | [10] |
| Organ Injury | Protection against lung and liver morphological changes | Histological analysis (H&E staining) | [1] |
Experimental Protocols
The cecal ligation and puncture (CLP) model is considered the gold standard in sepsis research as it closely mimics the polymicrobial infection and hemodynamic changes observed in human sepsis.[2][7]
Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice with this compound Treatment
Objective: To induce a clinically relevant model of polymicrobial sepsis in mice and to evaluate the therapeutic efficacy of the CCR1 antagonist, this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk suture)
-
Needles (e.g., 21-gauge)
-
Betadine and 70% ethanol
-
This compound
-
Vehicle control (e.g., 40% cyclodextrin in saline)
-
Warm sterile saline (0.9%) for fluid resuscitation
-
Analgesic (e.g., Buprenorphine)
Procedure:
-
Animal Preparation:
-
Surgical Procedure (CLP):
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.[11]
-
Gently exteriorize the cecum, ensuring the blood supply is not compromised.[11]
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the amount of cecum ligated (e.g., ligate 50% of the cecum for moderate sepsis).[11][12]
-
Puncture the ligated cecum once or twice with a 21-gauge needle (through-and-through).[12]
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.[7][8]
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneum and skin in two separate layers using appropriate suture material.[7]
-
-
Sham Control:
-
Sham-operated control mice undergo the same surgical procedure, including cecal exteriorization, but without ligation and puncture.[8]
-
-
This compound Administration:
-
Therapeutic Regimen: Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle control at a specified time point post-CLP (e.g., 1 or 6 hours).
-
Prophylactic Regimen: Administer this compound or vehicle control prior to the CLP procedure.
-
-
Post-Operative Care and Monitoring:
-
Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[7]
-
Administer a long-acting analgesic as per institutional guidelines.
-
Place the mouse in a clean cage on a warming pad until it has fully recovered from anesthesia.
-
Monitor animals closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia) at regular intervals.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-CLP), euthanize the mice.
-
Collect blood and tissue samples (e.g., lung, liver, kidney) for analysis of inflammatory markers (cytokines via ELISA), neutrophil infiltration (MPO assay), and organ damage (histology).[13]
-
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in a murine CLP sepsis model.
Conclusion
This compound represents a promising therapeutic agent for sepsis by targeting the CCR1-mediated inflammatory cascade. The data from preclinical studies consistently demonstrate its ability to reduce leukocyte infiltration, downregulate inflammatory mediators, and protect against organ damage in clinically relevant sepsis models. The protocols and data presented herein provide a foundational framework for researchers to further investigate the therapeutic potential of CCR1 antagonism in sepsis and related inflammatory conditions.
References
- 1. Treatment with this compound, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 4. CCR1 - Wikipedia [en.wikipedia.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cecal ligation and puncture (CLP) model of sepsis induction [bio-protocol.org]
- 9. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 13. Effect of Platelet-derived P-selectin on Neutrophil Recruitment in a Mouse Model of Sepsis-induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BX471 as a Therapeutic Agent in Acute Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BX471, a potent and selective nonpeptide antagonist of the C-C chemokine receptor 1 (CCR1), in the context of acute pancreatitis. The primary therapeutic benefit of this compound in preclinical models of acute pancreatitis is the amelioration of associated acute lung injury, a major cause of morbidity and mortality in this disease. It is important to note that studies have shown that this compound has a limited effect on the severity of pancreatic damage itself.[1]
Mechanism of Action
This compound is a competitive antagonist of CCR1, a G protein-coupled receptor predominantly expressed on leukocytes, including neutrophils.[2][3] In the context of acute pancreatitis, the inflammatory cascade leads to the release of CCR1 ligands, such as macrophage inflammatory protein-1α (MIP-1α or CCL3) and RANTES (CCL5).[4] The binding of these chemokines to CCR1 on neutrophils is a critical step in their migration from the bloodstream into tissues. This compound blocks this interaction, thereby inhibiting downstream signaling pathways that lead to neutrophil chemotaxis, adhesion, and activation.[2][5] This, in turn, reduces neutrophil infiltration into the lungs, mitigating the inflammatory damage that characterizes acute pancreatitis-associated lung injury. The mechanism involves the downregulation of key adhesion molecules, including Intercellular Adhesion Molecule-1 (ICAM-1), P-selectin, and E-selectin, in both the pancreas and the lungs.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effect in acute pancreatitis-associated lung injury.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in a murine model of cerulein-induced acute pancreatitis.
Table 1: Effect of this compound on Pancreatitis-Associated Lung Injury
| Parameter | Control (Cerulein + Vehicle) | This compound Treated (Cerulein + this compound) | Percent Reduction |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | 4.5 ± 0.5 | 2.1 ± 0.3 | 53.3% |
| Lung Wet-to-Dry Weight Ratio | 5.8 ± 0.2 | 4.9 ± 0.3 | 15.5% |
| Lung Histological Score (0-4) | 3.2 ± 0.4 | 1.5 ± 0.3* | 53.1% |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Adhesion Molecule mRNA Expression
| Gene | Tissue | Control (Cerulein + Vehicle) (Fold Change vs. Sham) | This compound Treated (Cerulein + this compound) (Fold Change vs. Sham) | Percent Reduction |
| ICAM-1 | Pancreas | 5.2 ± 0.6 | 2.3 ± 0.4 | 55.8% |
| Lung | 4.8 ± 0.5 | 2.1 ± 0.3 | 56.3% | |
| P-selectin | Pancreas | 4.5 ± 0.4 | 1.9 ± 0.3 | 57.8% |
| Lung | 4.1 ± 0.5 | 1.7 ± 0.2 | 58.5% | |
| E-selectin | Pancreas | 3.9 ± 0.3 | 1.6 ± 0.2 | 59.0% |
| Lung | 3.5 ± 0.4 | 1.4 ± 0.2 | 60.0% |
*p < 0.05 compared to control. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a murine model of acute pancreatitis.
Cerulein-Induced Acute Pancreatitis Mouse Model
This protocol describes the induction of acute pancreatitis in mice using the cholecystokinin analog, cerulein. This model mimics a mild, edematous form of pancreatitis with a significant systemic inflammatory response, including lung injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cerulein (Sigma-Aldrich)
-
Sterile 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Insulin syringes (29G)
Procedure:
-
Fast mice for 12-16 hours before the experiment, with free access to water.
-
Prepare a 50 µg/mL solution of cerulein in sterile 0.9% saline.
-
Induce acute pancreatitis by administering hourly intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg for 6-10 hours.
-
For the control group, administer an equivalent volume of sterile 0.9% saline i.p. at the same time points.
-
Administer this compound or vehicle either prophylactically (e.g., 30 minutes before the first cerulein injection) or therapeutically (e.g., 1-2 hours after the first cerulein injection). A typical dose of this compound is 10-30 mg/kg, administered i.p. or orally.
-
Euthanize mice at a predetermined time point after the final cerulein injection (e.g., 6-24 hours).
-
Collect blood, pancreas, and lung tissues for further analysis.
Myeloperoxidase (MPO) Assay for Lung Tissue
This assay quantifies the accumulation of neutrophils in the lung tissue, a key indicator of inflammation and injury.
Materials:
-
Lung tissue homogenate
-
50 mM potassium phosphate buffer (pH 6.0)
-
0.5% Hexadecyltrimethylammonium bromide (HTAB) in potassium phosphate buffer
-
O-dianisidine dihydrochloride solution
-
0.0005% Hydrogen peroxide
-
Spectrophotometer
Procedure:
-
Homogenize a known weight of lung tissue in 1 mL of 50 mM potassium phosphate buffer (pH 6.0).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 1 mL of 0.5% HTAB in 50 mM potassium phosphate buffer.
-
Subject the suspension to three freeze-thaw cycles.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
In a 96-well plate, add 10 µL of the supernatant to 190 µL of the reaction mixture containing 50 mM potassium phosphate buffer, o-dianisidine dihydrochloride, and 0.0005% hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over 5 minutes using a spectrophotometer.
-
Express MPO activity as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.
Immunohistochemistry (IHC) for Adhesion Molecules
This protocol allows for the visualization and semi-quantification of adhesion molecule expression in pancreatic and lung tissues.
Materials:
-
Formalin-fixed, paraffin-embedded pancreas and lung tissue sections (5 µm)
-
Primary antibodies: anti-ICAM-1, anti-P-selectin, anti-E-selectin
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a microscope and score the intensity and distribution of staining.
Real-Time Quantitative PCR (RT-qPCR) for Adhesion Molecules
This protocol quantifies the mRNA expression levels of adhesion molecules in pancreatic and lung tissues.
Materials:
-
Total RNA isolated from pancreas and lung tissue
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for ICAM-1, P-selectin, E-selectin, and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from tissue samples using a standard method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound represents a promising therapeutic strategy for mitigating the systemic inflammatory complications of acute pancreatitis, particularly acute lung injury. Its targeted mechanism of action on the CCR1 receptor effectively reduces neutrophil recruitment to the lungs. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other CCR1 antagonists in acute pancreatitis and related inflammatory conditions. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. Treatment with this compound, a nonpeptide CCR1 antagonist, protects mice against acute pancreatitis-associated lung injury by modulating neutrophil recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BX471 Treatment in a Mouse Model of Obstructive Nephropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BX471, a CCR1 antagonist, in a mouse model of obstructive nephropathy. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of CCR1 inhibition in renal fibrosis.
Introduction
Obstructive nephropathy is a significant cause of renal dysfunction, characterized by progressive tubulointerstitial fibrosis, inflammation, and eventual loss of kidney function. The unilateral ureteral obstruction (UUO) model in mice is a widely used and reliable method to study the mechanisms of renal fibrosis and to evaluate potential therapeutic interventions.[1] In this model, the infiltration of leukocytes, particularly macrophages and T lymphocytes, into the kidney interstitium plays a crucial role in the fibrotic process.[2]
The chemokine receptor CCR1 is expressed on various immune cells, and its activation is involved in leukocyte recruitment to sites of inflammation.[3] this compound is a potent and selective non-peptide antagonist of CCR1.[4] Studies have shown that blockade of CCR1 with this compound can significantly reduce leukocyte infiltration and attenuate renal fibrosis in the UUO mouse model, suggesting that CCR1 is a promising therapeutic target for chronic kidney disease.[3][5][6]
Key Findings and Data Presentation
Treatment with this compound in the UUO mouse model has demonstrated significant reductions in markers of inflammation and fibrosis. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound on Interstitial Leukocyte Infiltration in UUO Mice
| Cell Type | Treatment Group | Reduction Compared to Vehicle Control | Reference |
| CD45+ Leukocytes | This compound (20 mg/kg for 10 days) | ~55% | [4] |
| CD3+ Lymphocytes | This compound | 64% | [5] |
| F4/80+ Macrophages | This compound | 50% | [5] |
| Interstitial Macrophages & Lymphocytes | This compound (days 0-10 and days 6-10) | 40-60% | [5][6] |
Table 2: Effect of this compound on Markers of Renal Fibrosis in UUO Mice
| Marker | Treatment Group | Reduction Compared to Vehicle Control | Reference |
| FSP1+ Fibroblasts | This compound | 65% | [4][5] |
| Interstitial Volume | This compound | 25% | [5] |
| Collagen Deposition | This compound | 33% | [5] |
| Collagen I α1 mRNA Expression | This compound | Significant reduction | [5] |
| Collagen I Protein Expression | This compound | Significant reduction | [5] |
Table 3: Effect of this compound on Chemokine Receptor Expression in UUO Mice
| Gene/Protein | Treatment Group | Observation | Reference |
| CCR1 mRNA | This compound | Marked reduction | [5][6] |
| CCR5 mRNA | This compound | Marked reduction | [5][6] |
| CD8+/CCR5+ T cells | This compound | Comparable reduction to mRNA levels | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound in the context of obstructive nephropathy and the general experimental workflow for its evaluation in a UUO mouse model.
Caption: Mechanism of this compound in Obstructive Nephropathy.
Caption: Experimental Workflow for this compound in UUO Model.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Mouse Model
This protocol describes the surgical procedure to induce unilateral ureteral obstruction in mice.[1][7][8]
Materials:
-
8- to 10-week-old male mice (e.g., C57BL/6)[9]
-
Anesthetic (e.g., 10% chloral hydrate or isoflurane)
-
Surgical pad with a heat source
-
Surgical instruments (scissors, forceps)
-
Sterile cotton swabs
-
Sterile normal saline
-
Buprenorphine for post-operative analgesia
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Place the mouse in a supine position on a heated surgical pad.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently move the intestines to the right side using a sterile cotton swab moistened with normal saline to expose the left kidney and ureter.[1]
-
Carefully dissect the fat and connective tissue surrounding the left ureter.
-
Ligate the left ureter at two points close to the lower pole of the kidney using 4-0 or 7-0 surgical silk.[1][7]
-
Reposition the intestines into the peritoneal cavity.
-
Close the abdominal wall and skin with sutures.
-
Administer 0.5 mL of warm normal saline intraperitoneally to prevent dehydration.[1]
-
Provide post-operative analgesia (e.g., buprenorphine at 50 micrograms per kilogram) for three days.[1]
This compound Administration
This protocol outlines the preparation and administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 40% cyclodextrin in unbuffered saline)[10][11]
-
Syringes and needles for subcutaneous injection
Preparation of this compound Solution:
-
Prepare a 40% cyclodextrin solution in unbuffered saline. Dissolve overnight.
-
Filter the cyclodextrin solution through a 0.45-µm filter.
-
Dissolve this compound in the filtered cyclodextrin solution to the desired concentration.
Administration:
-
Dosage: A commonly used and effective dose is 20 mg/kg administered three times a day.[5] Another reported dosage is 50 mg/kg.[5]
-
Route of Administration: Subcutaneous injection.
-
Treatment Duration:
Tissue Collection and Analysis
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the kidneys with cold phosphate-buffered saline (PBS).
-
Harvest the obstructed and contralateral kidneys.
-
Process the kidneys for various analyses:
-
Histology: Fix a portion of the kidney in 4% paraformaldehyde for paraffin embedding. Perform Periodic acid-Schiff (PAS), Masson's trichrome, and Sirius red staining to assess tubular injury and fibrosis.[1]
-
Immunohistochemistry: Use specific antibodies to identify and quantify infiltrating leukocytes (e.g., CD45, CD3, F4/80) and fibroblasts (e.g., FSP1).
-
RNA Extraction and RT-PCR: Snap-freeze a portion of the kidney in liquid nitrogen for RNA extraction. Perform quantitative real-time PCR to measure the expression of genes related to fibrosis (e.g., Collagen I α1) and inflammation (e.g., CCR1, CCR5).
-
Protein Extraction and Western Blot: Homogenize a portion of the kidney to extract total protein. Perform Western blot analysis to quantify protein levels of interest (e.g., Collagen I).
-
Flow Cytometry (FACS): Isolate infiltrating cells from the kidney to analyze cell populations and the expression of surface markers like CCR5 on CD8+ T cells.[5]
-
Conclusion
The CCR1 antagonist this compound has demonstrated significant efficacy in reducing inflammation and fibrosis in a mouse model of obstructive nephropathy. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of targeting the CCR1 pathway in chronic kidney disease. Late-onset treatment with this compound has shown to be as effective as early intervention, highlighting its potential clinical relevance.[5] Further studies are warranted to fully elucidate the long-term effects and translational potential of this therapeutic strategy.
References
- 1. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 2. Role of inflammation in túbulo-interstitial damage associated to obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine receptor CCR1 but not CCR5 mediates leukocyte recruitment and subsequent renal fibrosis after unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unilateral ureteral obstruction. [bio-protocol.org]
- 10. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 11. researchgate.net [researchgate.net]
Preparation of BX471 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of BX471, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1), using dimethyl sulfoxide (DMSO) as the solvent.[1]
Introduction
This compound is a valuable tool in immunological and cancer research due to its high affinity for human CCR1, a key mediator in the migration of leukocytes to inflammation sites.[1] Accurate and consistent preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. This application note provides a comprehensive guide to ensure the quality and stability of your this compound stock solution.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 434.89 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (HPLC) | ≥98% | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (approximately 229.94 mM) | [1][2][3] |
| Storage Conditions (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage Conditions (in DMSO) | -80°C for up to 2 years, -20°C for up to 1 year | [1][2] |
| Binding Affinity (Ki) for human CCR1 | 1 nM | [1] |
| IC50 (MIP-1α-induced Ca2+ mobilization) | 5.8 ± 1 nM | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[4]
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile 1.5 mL microcentrifuge tube on the balance and tare it.
-
-
Weighing this compound:
-
Carefully weigh 4.35 mg of this compound powder directly into the tared microcentrifuge tube.[1]
-
-
Adding DMSO:
-
Dissolution:
-
Final Checks and Storage:
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4]
-
Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1][2]
-
Diagrams
Caption: Experimental workflow for preparing a 10 mM this compound stock solution.
Caption: Simplified signaling pathway of CCR1 and the inhibitory action of this compound.
References
Application Notes and Protocols for Oral Administration of BX471 in Research Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of BX471, a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1), in research animals. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor that competitively binds to CCR1, a key receptor in inflammatory pathways. By blocking the binding of chemokine ligands such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7), this compound effectively inhibits downstream signaling cascades, including Ca²⁺ mobilization and the TNF-α activated NF-kB pathway.[1][2][3] This mechanism of action leads to a reduction in the recruitment of inflammatory cells like eosinophils and leukocytes, making this compound a valuable tool for studying and potentially treating a variety of inflammatory and autoimmune diseases.[1][4][5] Preclinical studies in animal models of allergic rhinitis, renal fibrosis, sepsis, and multiple sclerosis have demonstrated its anti-inflammatory efficacy.[1][2][5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies, providing a reference for its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Cell Type | Ligand | Value | Reference |
| Ki (Inhibition Constant) | Human | CCR1-transfected HEK293 | MIP-1α | 1.0 ± 0.03 nM | [2][8] |
| Human | CCR1-transfected HEK293 | MCP-3 | 5.5 nM | [8] | |
| Murine | CCR1-transfected HEK293 | MIP-1α | 215 ± 46 nM | [2][3] | |
| IC50 (Half-maximal Inhibitory Concentration) | Human | CCR1-expressing HEK 293 | MIP-1α | 5.8 ± 1 nM | [2][3] |
| Murine | CCR1-expressing HEK 293 | MIP-1α | 198 ± 7 nM | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Research Animals
| Species | Administration Route | Dose | Vehicle | Peak Plasma Level (Cmax) | Time to Peak (Tmax) | Oral Bioavailability | Half-life (t½) | Reference |
| Mouse | Subcutaneous | 20 mg/kg | 40% Cyclodextrin/Saline | 9 µM | ~30 minutes | Not Reported | ~2 hours (declines rapidly) | [2][3][9] |
| Dog | Oral | 4 mg/kg | Not Specified | Not Reported | Not Reported | ~60% | ~3 hours | [3][10] |
| Rat | Intravenous Bolus | 0.5 µmol/kg | DMSO in PBS | Not Applicable | Not Applicable | Not Applicable | Not Reported | [7] |
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by blocking the CCR1 signaling pathway. The diagram below illustrates the key steps in this pathway and how this compound intervenes.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution for oral gavage in rodents, based on commonly used vehicles in published studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO. A common concentration is 10-100 mg/mL.[8] Ensure the powder is completely dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.
-
-
Vehicle Preparation (Example Formulation): A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and water/saline.[8]
-
For a 1 mL final volume, the following ratio can be used:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH₂O or saline
-
-
-
Final Formulation:
-
To prepare the final dosing solution, first add the required volume of the this compound stock solution to the PEG300 and mix thoroughly until clear.
-
Add the Tween 80 and mix again until the solution is clear.
-
Finally, add the ddH₂O or saline to reach the final volume and mix thoroughly.
-
The final solution should be prepared fresh before each use for optimal results.[8]
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol provides a step-by-step guide for the safe and effective oral administration of this compound to mice using a gavage needle. This is a standard technique and should be performed by trained personnel.[11][12]
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needle (18-20 gauge for adult mice) with a rounded tip[11][12]
-
Syringe (1 mL or appropriate size for the dosing volume)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[12]
-
Calculate the required volume of the this compound solution based on the desired dose (e.g., 20 mg/kg) and the concentration of your prepared solution.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle.[13]
-
-
Restraint and Administration:
-
Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the needle into the esophagus.[14]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[11][13] If resistance is met, withdraw and re-attempt.
-
Once the needle is inserted to the predetermined mark, slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of orally administered this compound in a preclinical animal model of disease.
Safety and Toxicology
In preclinical studies, this compound has been generally well-tolerated in research animals.[6][7] A 16-week dosing regimen in a clinical trial for multiple sclerosis also indicated that this compound was well-tolerated in humans.[7] However, as with any experimental compound, it is crucial to monitor animals for any adverse effects. In some fibrosis models, it was noted that this compound injections were "moderately well tolerated".[6][10] Researchers should be vigilant for signs of distress, changes in body weight, and any other indicators of toxicity.
Conclusion
The oral administration of this compound is a viable and effective method for studying its therapeutic potential in various animal models of inflammatory diseases. The data and protocols provided in these application notes offer a solid foundation for researchers to design and execute their own in vivo studies with this promising CCR1 antagonist. Adherence to proper animal handling and experimental procedures is paramount to obtaining reliable and reproducible results.
References
- 1. dovepress.com [dovepress.com]
- 2. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with this compound, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemokine (C-C Motif) Receptor 1 Antagonist this compound Improves Fluid Resuscitation in Rat Models of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BX471 Solubility and Handling
This technical support guide provides detailed information on the solubility of BX471 in DMSO and ethanol, protocols for solubility determination, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Data Presentation: this compound Solubility
The solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol is summarized below. These values have been compiled from various sources to provide a comprehensive overview.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | 100 mM[1], ≥ 100 mg/mL (~229.94 mM)[2], 87 mg/mL (~200.05 mM)[3], 25 mg/mL[4] | It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[3]. | |
| Ethanol | 50 mM[1] | 22 mg/mL[3], 14 mg/mL[4] |
Note: Solubility can be affected by factors such as temperature, purity of the compound, and the presence of moisture in the solvent. The provided data should be used as a guideline.
Experimental Protocols
This method is a high-throughput approach to estimate the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: To a new 96-well plate, add the appropriate aqueous buffer (e.g., PBS). Then, add a small, fixed volume of each this compound DMSO dilution to the corresponding wells containing the buffer. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound under the tested conditions.
The shake-flask method is a traditional and more accurate way to determine the thermodynamic (equilibrium) solubility of a compound.
Materials:
-
This compound (solid powder)
-
Solvent of interest (DMSO or ethanol)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent (e.g., 1 mL of DMSO or ethanol). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution and Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Troubleshooting Guides and FAQs
Q1: I am having trouble dissolving this compound in DMSO, even though the datasheet indicates high solubility. What could be the issue?
A1: Several factors could be contributing to this issue:
-
Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use fresh, anhydrous DMSO from a sealed container.[3]
-
Compound Purity: Impurities in the this compound sample can affect its solubility characteristics.
-
Temperature: Solubility is often temperature-dependent. Gentle warming or sonication can sometimes help dissolve the compound. However, be cautious about potential degradation at higher temperatures.
-
Incorrect Salt Form: Ensure you are using the intended form of this compound, as different salt forms can have different solubility profiles.
Q2: My this compound precipitated out of solution when I diluted my DMSO stock with an aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its aqueous solubility limit. Try using a lower final concentration.
-
Reduce DMSO Concentration: A high percentage of DMSO in the final aqueous solution can sometimes cause compounds to precipitate. Aim for a final DMSO concentration of 0.5% or lower if possible.
-
Use a Surfactant or Co-solvent: For in vivo or some in vitro applications, formulations with surfactants like Tween-80 or co-solvents like PEG300 can be used to improve aqueous solubility.[2][3]
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution, adding the DMSO stock to the aqueous buffer slowly while vortexing.
Q3: Can I prepare a stock solution of this compound in ethanol for my experiments?
A3: Yes, this compound is soluble in ethanol, though to a lesser extent than in DMSO.[1][3][4] An ethanol stock may be suitable for certain applications, but be aware of the potential for ethanol to have biological effects on your experimental system, especially at higher concentrations.
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][3] It works by binding to CCR1 and preventing the binding of its natural ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[4][5] This blockade inhibits downstream signaling pathways, including intracellular calcium mobilization and leukocyte migration, which are involved in inflammatory responses.[1][6]
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
Caption: Signaling pathway of this compound as a CCR1 antagonist.
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
Common problems with BX471 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR1 antagonist, BX471.
Troubleshooting Guides
Issue: Precipitation of this compound Upon Dilution of DMSO Stock Solution
Problem: A precipitate forms when the this compound DMSO stock solution is diluted with aqueous media (e.g., PBS or cell culture media). This is a common issue for hydrophobic compounds like this compound.
Solutions:
-
Initial Dissolution: If you observe particulates in your solution, gentle warming in a 37°C water bath, vortexing, or sonication can aid in complete dissolution.[1]
-
Solvent Quality: Ensure you are using fresh, anhydrous (dry) DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which significantly reduces the solubility of hydrophobic compounds and increases the likelihood of precipitation, especially after freeze-thaw cycles.[2]
-
Dilution Technique:
-
Add the DMSO stock solution to the aqueous medium dropwise while gently vortexing or swirling the receiving solution. This helps to avoid localized high concentrations of this compound that can lead to immediate precipitation.
-
Consider preparing intermediate dilutions in a co-solvent mixture before the final dilution in the aqueous medium.
-
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3] If precipitation occurs at your desired final concentration, you may need to optimize your formulation using co-solvents.
Issue: Maintaining this compound Stability in Solution for In Vitro and In Vivo Experiments
Problem: this compound may exhibit poor stability and solubility in purely aqueous solutions, leading to inconsistent experimental results.
Solutions:
For many experimental applications, using a formulation with co-solvents is necessary to maintain the stability and solubility of this compound. Below are some recommended formulation protocols.
Experimental Protocols:
Protocol 1: Formulation with PEG300 and Tween-80
This formulation is suitable for both in vitro and in vivo studies.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
To prepare the final working solution, add the components in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Vortex the final solution until it is clear. This formulation can achieve a this compound solubility of ≥ 2.5 mg/mL (5.75 mM).[4]
Protocol 2: Formulation with SBE-β-CD
This formulation is another option for improving aqueous solubility.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline or PBS.
-
To prepare the final working solution, add 10% of the this compound DMSO stock to 90% of the 20% SBE-β-CD solution.
-
Mix thoroughly. This can achieve a this compound solubility of ≥ 2.08 mg/mL (4.78 mM).[4]
Protocol 3: Formulation with Corn Oil for In Vivo Studies
-
Prepare a stock solution of this compound in 100% DMSO.
-
Add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly before administration. This can achieve a this compound solubility of ≥ 2.08 mg/mL (4.78 mM).[4]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1:
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
Stock Solutions in DMSO: For optimal stability, aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO.[6] Ethanol can also be used, with a solubility of up to 50 mM.[6]
Q3: My this compound solution appears cloudy after dilution in cell culture media. What should I do?
A3: Cloudiness indicates precipitation. As mentioned in the troubleshooting guide, you can try gentle warming (37°C), vortexing, or sonication to redissolve the compound.[1] If the problem persists, you may need to adjust your dilution strategy or use a formulation with co-solvents as described in the experimental protocols. Also, ensure the final concentration of DMSO is compatible with your cell line and does not exceed recommended limits (typically <0.5%).[3]
Q4: Is this compound sensitive to light?
Q5: What is the expected stability of this compound at different pH values?
A5: A detailed pH-rate profile for this compound is not available in the public domain. However, for many small molecule drugs, stability can be pH-dependent, with potential for degradation in highly acidic or alkaline conditions. For in vitro assays, it is recommended to prepare fresh dilutions in your buffered cell culture medium before each experiment to minimize potential degradation.
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Value | Source(s) |
| Molecular Weight | 434.89 g/mol | [6] |
| Solubility in DMSO | ≥ 100 mM | [6] |
| Solubility in Ethanol | ≥ 50 mM | [6] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [5] |
| Storage (in DMSO) | -80°C for 2 years, -20°C for 1 year | [4][5] |
Table 2: In Vitro and In Vivo Formulation Solubility
| Formulation | Achievable Solubility | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.75 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.78 mM) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.78 mM) | [4] |
Mandatory Visualizations
CCR1 Signaling Pathway and Inhibition by this compound
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist this compound on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photochemical behaviour of phenylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 6. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with BX471
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BX471, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its primary mechanism of action is to block the binding of CCR1 ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7), to the receptor.[3][4][5] This inhibition prevents the downstream signaling cascade that leads to leukocyte migration and inflammation.[1][6][7] this compound is highly selective for CCR1, with over 10,000-fold selectivity compared to 28 other G-protein-coupled receptors.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Condition | Recommendation | Source(s) |
| Solid Form | Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep the vial tightly sealed. | [8] |
| DMSO Stock Solution | Store in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year. | [1][8] |
| General Handling | Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial. Prepare solutions on the day of use whenever possible. | [9] |
Q3: Is this compound effective against both human and mouse CCR1?
Yes, this compound is an antagonist for both human and mouse CCR1; however, it exhibits significantly different binding affinities for the two species. It is crucial to consider this when designing experiments. This compound has a much higher affinity for human CCR1 (Ki of 1.0 ± 0.03 nM) compared to mouse CCR1 (Ki of 215 ± 46 nM).[10] This ~200-fold difference in affinity means that higher concentrations of this compound are required to achieve effective antagonism of mouse CCR1 in in vivo and in vitro studies.[10]
Troubleshooting Inconsistent Results
Problem 1: Reduced or no inhibitory effect of this compound in my in vitro assay.
Several factors could contribute to a lack of efficacy in an in vitro setting. Below is a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for lack of this compound in vitro effect.
-
Step 1: Verify Stock Solution Integrity:
-
Improper Storage: Confirm that the solid compound and DMSO stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for DMSO stock) to prevent degradation.[1][8]
-
Solubility Issues: Ensure that this compound is fully dissolved in DMSO. The solubility in DMSO is high (≥ 100 mg/mL).[8] If precipitation is observed, gentle warming (e.g., 37°C) and vortexing can aid dissolution.[8] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
-
Repeated Freeze-Thaw Cycles: Aliquot stock solutions to avoid multiple freeze-thaw cycles, which can degrade the compound.
-
-
Step 2: Check Assay Conditions:
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is not causing cellular toxicity.[2]
-
Incubation Time: The pre-incubation time with this compound before adding the agonist is critical. A typical pre-incubation time is 15-30 minutes.[8][10]
-
-
Step 3: Confirm Cell Responsiveness:
-
CCR1 Expression: Verify that the cell line used (e.g., THP-1, HEK293-CCR1) expresses sufficient levels of functional CCR1.
-
Positive Control: Include a positive control (agonist alone) to ensure that the cells are responding as expected to the CCR1 ligand (e.g., MIP-1α, RANTES).
-
-
Step 4: Evaluate Ligand Concentration:
-
The inhibitory effect of a competitive antagonist like this compound is dependent on the concentration of the agonist. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Consider performing a dose-response curve for the agonist to determine an appropriate concentration (e.g., EC50 or EC80) for your inhibition assay.
-
-
Step 5: Consider Species-Specific Affinity:
-
As noted in the FAQs, the affinity of this compound for mouse CCR1 is significantly lower than for human CCR1.[10] If you are using a murine cell line or receptor, you will need to use a higher concentration of this compound to see an effect compared to a human cell line.
-
Problem 2: High variability or unexpected results in animal studies.
In vivo experiments introduce additional complexities. Here are common areas to investigate when encountering inconsistent results.
Caption: Troubleshooting workflow for inconsistent in vivo results with this compound.
-
Step 1: Review Dosing and Formulation:
-
Dosage: Ensure the correct dose is being administered, taking into account the lower affinity for murine CCR1 if applicable. Studies in mice have used doses around 20 mg/kg.[1][10]
-
Formulation and Administration: this compound is orally active but can also be administered via subcutaneous or intravenous injection.[1] The formulation can impact bioavailability. A common in vivo formulation includes DMSO, PEG300, Tween-80, and saline.[1] Ensure the formulation is prepared fresh and is homogenous.
-
-
Step 2: Check Pharmacokinetics:
-
The plasma concentration of this compound can decline rapidly. In mice, after a 20 mg/kg subcutaneous injection, peak plasma levels are reached around 30 minutes and decline significantly within 2 hours.[1] The timing of sample collection or endpoint analysis relative to the last dose is critical.
-
-
Step 3: Consider Animal Model Specifics:
-
The expression and role of CCR1 can vary between different disease models and animal strains. In a mouse model of liver fibrosis, this compound showed different effects depending on the model used (prevention vs. rescue).[11]
-
-
Step 4: Evaluate Off-Target Effects:
Key Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in CCR1-expressing cells.
Methodology:
-
Cell Preparation: Load CCR1-expressing cells (e.g., HEK293-hCCR1) with a calcium-sensitive dye like Fluo-3.
-
Antagonist Pre-treatment: Pre-incubate the dye-loaded cells with varying concentrations of this compound or vehicle (DMSO) for 15 minutes.[10]
-
Agonist Stimulation: Stimulate the cells with a CCR1 agonist (e.g., MIP-1α, RANTES, MCP-3).[5]
-
Data Acquisition: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a suitable instrument like a FLIPR (Fluorometric Imaging Plate Reader).[5]
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the antagonist concentration.
| Parameter | Human CCR1 | Mouse CCR1 | Source(s) |
| Agonist | MIP-1α/CCL3 | MIP-1α/CCL3 | [10] |
| IC50 of this compound | 5.8 ± 1 nM | 198 ± 7 nM | [10] |
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a CCR1 ligand.
Methodology:
-
Cell Preparation: Use cells that express CCR1, such as THP-1 monocytes or human lymphocytes.[7][8]
-
Antagonist Pre-treatment: Incubate the cells with different concentrations of this compound or vehicle for 30 minutes.[8]
-
Assay Setup: Place a CCR1 agonist in the lower chamber of a Transwell plate. Add the pre-treated cells to the upper chamber (insert).
-
Incubation: Allow the cells to migrate through the porous membrane of the insert for a specified time.
-
Quantification: Count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Determine the inhibitory effect of this compound on cell migration. This compound has been shown to be a potent inhibitor of monocyte and lymphocyte migration in response to CCR1 ligands.[7]
Signaling Pathway
This compound acts as a competitive antagonist at the CCR1 receptor, which is a G-protein coupled receptor (GPCR). The binding of chemokines like MIP-1α to CCR1 normally triggers a signaling cascade that results in cellular responses such as chemotaxis, calcium mobilization, and inflammation. This compound blocks this initial binding step.
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 11. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of BX471
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of BX471, a potent and selective CCR1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, orally active, and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its mechanism of action involves directly binding to CCR1 and competitively inhibiting the binding of its natural ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[3][4][5] This blockade prevents downstream signaling events mediated by CCR1, including calcium mobilization, extracellular acidification, and leukocyte migration.[1][3][5]
Q2: How selective is this compound for CCR1?
This compound exhibits a high degree of selectivity for human CCR1. In competitive binding assays, it has a Ki of 1 nM for CCR1.[1][2] It demonstrates 250-fold selectivity for CCR1 over other chemokine receptors like CCR2, CCR5, and CXCR4, and over 10,000-fold selectivity against a panel of 28 other G-protein coupled receptors.[1]
Q3: What are the known or potential off-target effects of this compound?
Based on available preclinical data, this compound is highly selective for its intended target, CCR1. However, some observations warrant consideration for potential off-target or context-dependent effects:
-
CCR5 Interaction: While generally selective, one study noted that this compound has a borderline significant effect on the number of CCR5-positive CD8 cells in peripheral blood in a mouse model.[1] In another study, it was noted that this compound does not affect MIP-1α/CCL3 binding to CCR5.[4]
-
Toxicity in Long-Term Studies: In a long-term study using a mouse model of liver fibrosis, administration of this compound was associated with some mortality, suggesting potential toxic effects with prolonged exposure.[6] The specific mechanism of this toxicity was not elucidated and may not necessarily be due to off-target receptor binding.
-
SNF1-related protein kinases: One review mentions SNF1-related protein kinases in the context of this compound, but does not elaborate on a direct interaction or off-target effect.[7]
It is crucial to note that the vast majority of published literature emphasizes the high selectivity of this compound for CCR1.
Troubleshooting Guide
Problem: Inconsistent results in cell-based assays.
-
Possible Cause: Cellular toxicity at high concentrations.
-
Troubleshooting Step: To ensure that the observed effects are due to CCR1 antagonism and not cytotoxicity, it is recommended to perform a cell viability assay (e.g., WST-1 staining) in parallel. No significant toxicity was observed in THP-1 or CCR1-transfected HEK293 cells at concentrations up to 10 µM for 24 hours.[2]
Problem: Unexpected effects on immune cell populations other than those primarily expressing CCR1.
-
Possible Cause: Potential minor interaction with other chemokine receptors, such as CCR5, at higher concentrations.
-
Troubleshooting Step: If your experimental system involves cells co-expressing multiple chemokine receptors, consider performing counter-screening assays against other relevant receptors (e.g., CCR2, CCR5) to confirm the specificity of the observed effects in your model.
Data on this compound Selectivity
The following tables summarize the quantitative data on the selectivity of this compound.
Table 1: Binding Affinity and Functional Inhibition of Human CCR1
| Parameter | Ligand | Value | Cell Line |
| Ki | MIP-1α | 1 nM | HEK293 |
| Ki | MCP-3 | 5.5 nM | HEK293 |
| IC50 (Ca2+ mobilization) | MIP-1α | 5 nM | HEK293 |
| IC50 (Ca2+ mobilization) | RANTES | 2 nM | HEK293 |
| IC50 (Ca2+ mobilization) | MCP-3 | 6 nM | HEK293 |
Table 2: Selectivity of this compound for Human CCR1 over other Chemokine Receptors
| Receptor | Selectivity Fold-Change (over CCR1) |
| CCR2 | >250 |
| CCR5 | >250 |
| CXCR4 | >250 |
Table 3: Binding Affinity for Human vs. Murine CCR1
| Species | Receptor | Ki |
| Human | CCR1 | 1.0 ± 0.03 nM |
| Mouse | CCR1 | 215 ± 46 nM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for CCR1.
-
Cell Culture: HEK293 cells stably expressing human CCR1 are cultured to an appropriate density.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains CCR1-expressing HEK293 cells (e.g., 8,000 to 300,000 cells per well).[2]
-
Competition: A constant concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α at 0.1-0.2 nM) is added to each well along with increasing concentrations of unlabeled this compound.[2][4]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression curve fit to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled chemokine.[2]
Protocol 2: Calcium Mobilization Assay
This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.
-
Cell Preparation: HEK293 cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3).[4]
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 15 minutes).[4]
-
Agonist Stimulation: A CCR1 agonist (e.g., MIP-1α, RANTES, or MCP-3) is added to the wells to stimulate the receptor.[8]
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.
Visualizations
Caption: Mechanism of action of this compound as a CCR1 antagonist.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. dovepress.com [dovepress.com]
- 4. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing BX471 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing BX471, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist, in in vitro assays.[1] This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1] It functions by directly binding to CCR1, thereby displacing the binding of its natural chemokine ligands such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[2][3] This blockade prevents the downstream signaling cascade, including G-protein activation, intracellular calcium mobilization, and ultimately, leukocyte migration.[2][4] this compound exhibits high selectivity for CCR1, with over 250-fold selectivity compared to other chemokine receptors like CCR2, CCR5, and CXCR4.[5]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound is assay- and cell-type-dependent. However, a general starting point for in vitro cell-based assays is in the range of 0.1 to 10 µM.[4][6] For biochemical assays, such as receptor binding assays, the effective concentrations will be closer to the binding affinity (Ki). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous dimethyl sulfoxide (DMSO).[1] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[7] When preparing your working solution, dilute the DMSO stock in your assay buffer or cell culture medium. It is critical to ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to minimize solvent-induced toxicity or off-target effects.[8]
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have no significant cellular toxicity at concentrations up to 10 µM in cell lines such as THP-1 and CCR1-transfected HEK293 cells, following a 24-hour incubation period.[1] However, it is always best practice to perform a cell viability assay (e.g., MTT or WST-1) with your specific cell line and experimental conditions to confirm the non-toxic concentration range.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate easy comparison and experimental planning.
Table 1: Binding Affinities and Inhibitory Concentrations of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 1 nM | MIP-1α binding to CCR1 | [1] |
| Ki | Human | 2.8 nM | RANTES binding to CCR1 | [3] |
| Ki | Human | 5.5 nM | MCP-3 binding to CCR1 | [1][3] |
| Ki | Mouse | 215 ± 46 nM | MIP-1α binding to CCR1 | [4][5] |
| IC50 | Human | 5.8 ± 1 nM | MIP-1α-induced Ca2+ mobilization | [4] |
| IC50 | Mouse | 198 ± 7 nM | MIP-1α-induced Ca2+ mobilization | [4][9] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | |
| Ethanol | 50 mM | |
| DMF | 30 mg/mL | [3] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
This protocol is to determine the cytotoxic concentration of this compound on a specific cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium and add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your main assay (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours, or until a significant color change is observed in the control wells.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the concentration at which it may become toxic.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol measures the ability of this compound to inhibit the migration of cells towards a chemoattractant.
-
Cell Preparation: Harvest and resuspend cells capable of chemotaxis (e.g., monocytes, lymphocytes) in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add the chemoattractant (e.g., MIP-1α or RANTES) to the lower wells of a Boyden chamber. Place the microporous membrane over the lower wells.
-
Cell Addition: Add the pre-incubated cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50.
Troubleshooting Guide
Issue 1: Lower than expected potency (high IC50 value).
-
Question: My dose-response curve shows a much weaker inhibition than reported in the literature. What could be the cause?
-
Answer: This could be due to several factors:
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Suboptimal Agonist Concentration: The concentration of the chemokine agonist used to stimulate the cells might be too high. Determine the EC50 of the agonist in your assay and use a concentration around the EC80 for antagonist screening to ensure a sufficient window for inhibition.
-
Low Receptor Expression: The cell line you are using may have low expression levels of CCR1. Verify the receptor expression using techniques like flow cytometry or qPCR.
-
Compound Adsorption: Small molecules can sometimes adsorb to plasticware, reducing the effective concentration. Consider using low-adhesion microplates.
-
Issue 2: High background signal or inconsistent results.
-
Question: I am observing a high background signal in my assay, or my results are not reproducible. How can I troubleshoot this?
-
Answer: High background and inconsistency can stem from:
-
Compound Precipitation: this compound is insoluble in aqueous solutions. If you observe a precipitate when diluting your DMSO stock into the assay buffer, you have exceeded its solubility limit. Try reducing the final concentration of this compound or using a serial dilution method with vigorous mixing.
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density across all wells. Over-confluent or unhealthy cells can lead to variable results.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations throughout your experiments.
-
Issue 3: Apparent off-target effects.
-
Question: I am seeing cellular effects that are not consistent with CCR1 inhibition. Could this be an off-target effect of this compound?
-
Answer: While this compound is highly selective for CCR1, using it at very high concentrations can increase the risk of off-target effects.
-
Concentration Reduction: The most effective way to mitigate off-target effects is to use the lowest possible concentration of this compound that still provides a robust inhibitory effect in your assay.
-
Use of Controls: Include appropriate negative controls, such as a structurally similar but inactive analog of this compound if available, or test the effect of this compound on a cell line that does not express CCR1.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream event in the CCR1 signaling pathway.
-
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. dovepress.com [dovepress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
BX471 dose-response curve analysis and issues
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with BX471, a potent and selective CCR1 antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the experimental use of this compound, particularly in the context of dose-response curve analysis.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent, selective, and orally active non-peptide antagonist of the CC chemokine receptor-1 (CCR1).[1][2][3] It functions by binding to CCR1 and preventing the binding of its natural chemokine ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[4] This blockade inhibits downstream signaling pathways, including intracellular calcium mobilization, and cellular responses like chemotaxis.[1][3] |
| What is the typical potency (IC50/Ki) of this compound? | The potency of this compound can vary depending on the assay and the species. For human CCR1, it has a Ki of approximately 1 nM in radioligand binding assays.[1][3] In functional assays, the IC50 for inhibiting MIP-1α-induced calcium mobilization in human CCR1-expressing cells is approximately 5.8 nM.[3][5] For mouse CCR1, the affinity is lower, with a Ki of 215 nM and an IC50 for calcium mobilization inhibition of 198 nM.[3][5] |
| My dose-response curve is shifted to the right, showing lower than expected potency. What could be the cause? | Several factors could contribute to a rightward shift in the dose-response curve: * Ligand Concentration: The inhibitory potency of a competitive antagonist like this compound is dependent on the concentration of the agonist (e.g., MIP-1α) used. Higher agonist concentrations will require higher concentrations of this compound to achieve the same level of inhibition, resulting in a higher apparent IC50 value. Ensure you are using a consistent and appropriate agonist concentration, typically at or near its EC50. * Cellular System: The potency of this compound is significantly different between human and murine CCR1.[5] Ensure you are using the appropriate species-specific reagents and cell lines. * Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. * Assay Conditions: Factors like incubation time, temperature, and buffer composition can influence the interaction between the ligand, receptor, and antagonist. Optimize and standardize these conditions. |
| I am observing high variability between replicate wells in my assay. What are some potential sources of this variability? | High variability can be caused by: * Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your assay plate. * Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of reagents (agonist, antagonist, and cells). * Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Consider avoiding the use of the outermost wells or filling them with buffer to maintain humidity. * Cell Health: Use cells that are in a healthy, logarithmic growth phase. Over-confluent or unhealthy cells will respond poorly and inconsistently. |
| This compound does not seem to be inhibiting the chemokine-induced response at all. What should I check? | If you observe a complete lack of inhibition: * Compound Integrity: Verify the identity and purity of your this compound sample. If possible, confirm its activity in a well-established, sensitive assay. * Receptor Expression: Confirm that the cells you are using express functional CCR1 at a sufficient level. This can be checked by flow cytometry or a positive control with a known CCR1 agonist. * Agonist Activity: Ensure that the chemokine ligand you are using is active and is inducing a robust response in the absence of the antagonist. * Solubility Issues: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your assay medium is low (usually <0.5%) and does not affect cell viability or receptor signaling. Also, check for any precipitation of the compound in the assay medium. |
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound.
Table 1: this compound Binding Affinity (Ki)
| Receptor | Ligand Displaced | Cell System | Ki (nM) | Reference |
| Human CCR1 | 125I-MIP-1α | HEK293 cells | 1.0 | [1][3] |
| Mouse CCR1 | 125I-MIP-1α | HEK293 cells | 215 ± 46 | [3][5] |
| Human CCR1 | MIP-1α | - | 1 | [4] |
| Human CCR1 | RANTES | - | 2.8 | [4] |
| Human CCR1 | MCP-3 | - | 5.5 | [4] |
Table 2: this compound Functional Potency (IC50)
| Assay | Agonist | Cell System | IC50 (nM) | Reference |
| Calcium Mobilization | MIP-1α | Human CCR1-expressing cells | 5.8 ± 1 | [3][5] |
| Calcium Mobilization | MIP-1α | Mouse CCR1-expressing cells | 198 ± 7 | [3][5] |
| Calcium Mobilization | RANTES | - | 2 | [6] |
| Calcium Mobilization | MCP-3 | - | 6 | [6] |
| Chemotaxis | CCL14 | - | 68 | [7] |
Experimental Protocols & Methodologies
Detailed protocols for key experiments are provided below to assist in the generation of reliable dose-response data for this compound.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Methodology:
-
Cell Preparation:
-
Culture cells expressing CCR1 (e.g., HEK293-CCR1 or THP-1 cells) to 80-90% confluency.
-
Harvest and wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 96- or 384-well black, clear-bottom microplate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.[8]
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a pre-determined concentration of a CCR1 agonist (e.g., MIP-1α at its EC50) to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the response magnitude.
-
Normalize the data by setting the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a CCR1 chemokine gradient.
Methodology:
-
Cell Preparation:
-
Use primary cells (e.g., human monocytes) or a cell line that expresses CCR1 and exhibits chemotactic behavior (e.g., THP-1).[9]
-
Starve the cells in serum-free medium for a few hours prior to the assay to reduce basal migration.
-
Resuspend the cells in assay medium (e.g., RPMI with 0.1% BSA).
-
-
Assay Procedure:
-
Use a chemotaxis chamber or a multi-well plate with a porous membrane insert (e.g., Transwell).
-
Add the CCR1 agonist (e.g., MIP-1α) to the lower chamber.
-
In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 1-4 hours).
-
-
Data Analysis:
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant GR) or by detaching and counting the cells.
-
Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve model.
-
Signaling Pathways and Workflows
The following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: CCR1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for Dose-Response Analysis of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EXPRESSION, PURIFICATION AND IN VITRO FUNCTIONAL RECONSTITUTION OF THE CHEMOKINE RECEPTOR CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing BX471 Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with BX471 precipitation in aqueous solutions during experimental procedures.
Troubleshooting Guide: this compound Precipitation
Issue: My this compound is precipitating out of solution. What should I do?
Precipitation of this compound, a hydrophobic compound, is a common issue in aqueous experimental settings. Follow this step-by-step guide to identify the cause and find a solution.
Step 1: Review Your Stock Solution Preparation
-
Is your stock solution completely dissolved? Visually inspect your this compound stock solution. The presence of crystals or cloudiness indicates incomplete dissolution.
-
Solution: Gentle warming (e.g., 37°C water bath) and vortexing can aid dissolution. Ensure your stock concentration does not exceed the solubility limit in your chosen solvent (see Table 1). For long-term storage, aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Are you using a high-purity, anhydrous solvent? Moisture in solvents like DMSO can reduce the solubility of hydrophobic compounds over time.
-
Solution: Use fresh, high-purity, anhydrous-grade solvents for preparing your stock solutions.
-
Step 2: Evaluate Your Dilution Method
-
How are you diluting the stock solution into your aqueous medium (e.g., cell culture media, PBS)? Direct addition of a cold, concentrated DMSO stock into a large volume of aqueous buffer can cause localized high concentrations, leading to immediate precipitation.
-
Solution 1: Pre-warm your aqueous medium. Pre-warming your cell culture medium or buffer to 37°C can help maintain the solubility of this compound upon addition.
-
Solution 2: Use a stepwise dilution approach. Instead of a single large dilution, perform serial dilutions. First, dilute the stock into a smaller volume of the medium, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Solution 3: Add the stock solution slowly while mixing. Add the this compound stock solution drop-wise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Step 3: Assess the Final Concentration and Solvent Percentage
-
Is the final concentration of this compound too high for the aqueous environment? The solubility of this compound in purely aqueous solutions is very low (< 0.1 mg/mL).[1]
-
Solution: Consider lowering the final concentration of this compound in your experiment. It may be necessary to perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific assay.
-
-
Is the final concentration of the organic solvent (e.g., DMSO) sufficient to maintain solubility but not high enough to cause cellular toxicity?
-
Solution: Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%, in cell-based assays. Always include a vehicle control with the same final DMSO concentration in your experiments. If a higher solvent concentration is required to keep this compound in solution, consider using a co-solvent formulation (see Table 2).
-
Step 4: Consider the Composition of Your Aqueous Medium
-
Could components in your medium be interacting with this compound? High concentrations of salts or proteins in some cell culture media can sometimes contribute to the precipitation of hydrophobic compounds.
-
Solution: If you suspect an interaction with your medium, you can test the solubility of this compound in a simpler aqueous buffer (e.g., PBS) to see if the problem persists.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.
Q2: What are some effective co-solvent formulations to improve the aqueous solubility of this compound?
A2: Several co-solvent systems have been shown to be effective for in vitro and in vivo studies. These formulations help to keep this compound in solution when diluted into aqueous buffers. Please refer to Table 2 for a summary of these formulations.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: For long-term storage, it is recommended to aliquot your stock solution into single-use vials and store them at -80°C. For short-term storage, -20°C is suitable. This practice minimizes freeze-thaw cycles, which can lead to compound precipitation and degradation.
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
Q5: My this compound precipitated in the cell culture medium. Can I still use it?
A5: It is not recommended to use a solution that has a visible precipitate. The formation of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. It is best to discard the solution and prepare a fresh one using the troubleshooting steps outlined above.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL | Insoluble in aqueous solutions.[1] |
| DMSO | ≥ 100 mg/mL (229.94 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
Table 2: Co-Solvent Formulations for this compound in Aqueous Solutions
| Formulation Components (v/v) | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.75 mM) | Results in a clear solution.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.78 mM) | SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent. Results in a clear solution.[1][2] |
| 50% PEG300, 50% Saline | 5 mg/mL (11.50 mM) | Requires sonication to achieve a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.78 mM) | Suitable for in vivo oral administration. Results in a clear solution.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (434.9 g/mol ), calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, you would need 4.349 mg of this compound.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied. Visually confirm that no particulate matter remains.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer (e.g., Cell Culture Medium)
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., cell culture medium, PBS), pre-warmed to 37°C
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the volume of the stock solution needed to achieve your desired final concentration in the aqueous buffer. Remember to keep the final DMSO concentration below 0.5%.
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While gently swirling or vortexing the aqueous buffer, add the calculated volume of the this compound stock solution drop-by-drop. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate before use in your experiment.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
A troubleshooting workflow for addressing this compound precipitation issues.
Diagram 2: CCR1 Signaling Pathway and Inhibition by this compound
This compound blocks chemokine binding to CCR1, inhibiting downstream signaling cascades.
References
BX471 Powder Technical Support Center: Long-Term Storage and Stability
Welcome to the technical support center for BX471 powder. This guide is intended for researchers, scientists, and drug development professionals to provide essential information on the long-term storage, stability, and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of your compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C.[1][2][3][4] Some suppliers also indicate that storage at +4°C is suitable for shorter periods.[4][5] It is crucial to store the powder in a tightly sealed container to protect it from moisture and air.
Q2: What is the expected shelf life of this compound powder?
A2: The shelf life of this compound powder is dependent on the storage temperature. When stored at -20°C, the compound is stable for at least three to four years.[1][3][6] If stored at +4°C, the stability is guaranteed for up to two years.[4]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5] For preparing stock solutions, it is recommended to use anhydrous, high-purity DMSO.[4][7] The solubility is reported to be up to 100 mg/mL in DMSO and 22 mg/mL in ethanol.[3] To prepare a stock solution, dissolve the this compound powder in the chosen solvent by vortexing. Gentle warming to 37°C or brief sonication can aid dissolution.
Q4: What are the recommended storage conditions and stability for this compound stock solutions?
A4: Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability, where they can be stable for up to two years.[3][4] For shorter-term storage, -20°C is also acceptable, with stability for up to one year.[3][4]
Q5: Is this compound powder sensitive to light or moisture?
A5: While specific photostability and hygroscopicity data for this compound are not extensively published, it is best practice for chemical compounds to be protected from light and moisture, which can be potential sources of degradation. Therefore, it is recommended to store this compound powder in a dark, dry place. The use of desiccants in the storage container is also advisable.
Quantitative Data Summary
The following tables summarize the stability data for this compound powder and its stock solutions based on information from various suppliers.
Table 1: Long-Term Stability of this compound Powder
| Storage Temperature | Shelf Life |
| -20°C | ≥ 3-4 years[1][3][6] |
| +4°C | 2 years[4] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Shelf Life |
| -80°C | DMSO | 2 years[3][4] |
| -20°C | DMSO | 1 year[3][4] |
Troubleshooting Guide
Issue 1: this compound powder appears clumped or has changed in appearance.
-
Potential Cause: This may be due to moisture absorption (hygroscopicity).
-
Recommendation: While this may not necessarily indicate degradation, it is advisable to test the compound's purity and activity before use. To prevent this, always store the powder in a tightly sealed container with a desiccant, especially in humid environments.
Issue 2: Difficulty in dissolving this compound powder.
-
Potential Cause 1: The solubility limit in the chosen solvent may have been exceeded.
-
Recommendation 1: Refer to the solubility data. If a higher concentration is needed, consider using a different solvent or a combination of solvents.
-
Potential Cause 2: The powder may require more energy to dissolve.
-
Recommendation 2: Gentle warming of the solution to 37°C or brief sonication can help to fully dissolve the compound.
-
Potential Cause 3: The quality of the solvent may be suboptimal.
-
Recommendation 3: Use anhydrous, high-purity solvents, as the presence of water can affect solubility.
Issue 3: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer.
-
Potential Cause: This is a common phenomenon known as "solvent shifting" where the compound is not as soluble in the final aqueous solution.
-
Recommendation: To mitigate this, it is advisable to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. It may also be necessary to work with more dilute stock solutions to ensure the final concentration of the organic solvent is minimal and does not cause precipitation.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound powder.
Protocol 1: Determination of Hygroscopicity
This protocol outlines a procedure to assess the moisture absorption of this compound powder.
-
Sample Preparation: Accurately weigh a specific amount of this compound powder into a pre-weighed, suitable container.
-
Initial Weighing: Record the initial weight of the sample.
-
Conditioning: Place the container with the powder sample in a controlled humidity chamber set at specified conditions (e.g., 25°C and 80% relative humidity).
-
Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24-48 hours).
-
Final Weighing: Remove the container from the humidity chamber and immediately weigh the sample.
-
Calculation: Calculate the percentage of weight gain to determine the hygroscopicity.
Protocol 2: Photostability Testing
This protocol is designed to evaluate the stability of this compound powder upon exposure to light, based on ICH Q1B guidelines.[2][3][5]
-
Sample Preparation: Place a thin layer of this compound powder (not more than 3 mm thick) in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any changes in physical appearance, purity (using a stability-indicating HPLC method), and potency.
-
Evaluation: Compare the results from the exposed sample to the dark control to determine the extent of photodegradation.
Protocol 3: Development of a Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol describes the steps to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method and perform forced degradation studies to understand the degradation pathways of this compound.
-
HPLC Method Development:
-
Select a suitable HPLC column (e.g., C18).
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a suitable buffer) to achieve good separation of the parent this compound peak from any potential degradation products.
-
Establish a suitable detection wavelength based on the UV spectrum of this compound.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light as described in the photostability protocol.
-
-
Analysis of Stressed Samples:
-
Analyze all stressed samples using the developed HPLC method.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent this compound peak and from each other.
-
The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound powder.
Caption: A logical flow for troubleshooting this compound powder solubility problems.
Caption: Experimental workflow for investigating this compound degradation pathways.
References
- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Understanding Unexpected Outcomes with BX471 in Liver Fibrosis Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected outcomes when using the CCR1 antagonist, BX471, in preclinical liver fibrosis models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed an increase in liver fibrosis with this compound treatment in our carbon tetrachloride (CCl4) model. Is this a known issue?
A1: Yes, this is a documented, albeit unexpected, finding. A study by Weber et al. (2021) reported that in a CCl4-induced liver fibrosis "prevention" model in BALB/c mice, subcutaneous administration of this compound (50 mg/kg, twice daily) for six weeks resulted in significantly higher hepatic collagen content compared to the vehicle-treated control group[1][2][3][4][5]. This suggests that under certain experimental conditions, this compound may exacerbate fibrosis in the CCl4 model.
Troubleshooting Checklist:
-
Verify the Liver Fibrosis Model: The pro-fibrotic effect has been specifically reported in the CCl4 model. If you are using a different model, such as bile duct ligation (BDL) or a non-alcoholic steatohepatitis (NASH) model, the outcomes may differ. In a genetic model of biliary fibrosis (ABCB4 knockout mice), this compound showed only moderate effects[1][3][4][5]. Conversely, in a diet-induced NASH model, this compound has been shown to be protective[6].
-
Review Dosing and Administration: The Weber et al. study used a high dose of 50 mg/kg administered subcutaneously twice daily. Consider if your dosing regimen is comparable. It is possible that high local concentrations or specific pharmacokinetic properties of this regimen in the context of CCl4-induced injury contribute to the adverse effect.
-
Assess Liver Injury Markers: In the same study that showed increased collagen, male mice treated with both CCl4 and this compound exhibited the highest levels of serum alanine aminotransferase (ALT), suggesting a potential exacerbation of liver injury[5]. Monitor your liver enzyme levels closely to determine if the increased fibrosis is correlated with increased hepatotoxicity.
-
Consider Potential for Drug-Model Interaction: There may be a specific interaction between this compound and the pathophysiology of CCl4-induced liver injury that is not present in other models[1]. CCl4 metabolism by hepatocytes generates highly reactive free radicals, leading to a specific pattern of centrilobular necrosis and inflammation[7][8]. This specific inflammatory microenvironment might alter the downstream effects of CCR1 inhibition.
Q2: Why would a CCR1 antagonist worsen liver fibrosis when CCR1 is considered a pro-fibrotic target?
A2: This is a critical question, and the answer likely lies in the complex and context-dependent role of CCR1 in the liver. While genetic knockout of CCR1 has been shown to be protective against liver fibrosis in both CCl4 and BDL models[2][9], pharmacological inhibition with this compound in the CCl4 model yields a contradictory result. Several hypotheses can be considered:
-
Organ-Specific Effects: The role of CCR1 signaling appears to be organ-specific. This compound has demonstrated anti-fibrotic effects in models of kidney fibrosis[10]. The cellular composition and inflammatory milieu of the liver are unique and may lead to a different response to CCR1 antagonism.
-
Differential Roles in Liver Cell Types: CCR1 is expressed on various liver cell populations, and its function may differ between them. Studies have shown that CCR1 is highly expressed on Kupffer cells (the resident macrophages of the liver), where it mediates pro-fibrotic effects. In contrast, hepatic stellate cells (HSCs), the primary collagen-producing cells, express low levels of CCR1 but high levels of another chemokine receptor, CCR5[2][9]. It is possible that in the CCl4 model, blockade of CCR1 on Kupffer cells leads to a compensatory activation of other pro-fibrotic pathways or alters the phenotype of these cells in a detrimental way.
-
Off-Target Effects: While this compound is a potent CCR1 antagonist, the possibility of off-target effects, especially at the high concentrations used in some preclinical studies, cannot be entirely ruled out. These off-target effects might become more pronounced in the highly damaged and regenerative environment of the CCl4-injured liver.
-
Alternative Signaling Pathways: The pro-fibrotic effect observed with this compound in the CCl4 model could be due to the activation of alternative signaling pathways. The Weber et al. study noted a marked increase in the mRNA levels of the pro-fibrotic cytokine TGF-β in the livers of this compound-treated mice in the CCl4 model[5]. This suggests that CCR1 blockade might, paradoxically, lead to an upregulation of this key fibrogenic pathway.
Q3: We are planning to use this compound in a NASH model. What outcomes can we expect?
A3: Based on recent findings, you can anticipate a protective effect of this compound in a NASH model. A 2023 study demonstrated that this compound effectively suppressed NASH progression in mice fed a high-cholesterol and high-fat diet[6]. In this study, CCR1 was found to be upregulated in liver macrophages, and its inhibition with this compound mitigated macrophage activation and prevented the development of NASH-associated steatosis, inflammation, and fibrosis[6].
Key Considerations for NASH Models:
-
Different Pathophysiology: NASH is driven by metabolic dysfunction, leading to a different inflammatory and fibrogenic environment compared to the acute, toxin-induced injury of the CCl4 model. This difference in the underlying disease process is likely a key determinant of the differential response to this compound.
-
Macrophage Polarization: The protective effect in the NASH model appears to be linked to the modulation of macrophage activation[6]. Consider including analyses of macrophage markers (e.g., M1 and M2 markers) in your study design to investigate this mechanism.
Q4: Are there alternative CCR1 antagonists we could consider, or should we target a different chemokine receptor?
A4: While this compound is a widely studied CCR1 antagonist, other compounds have been developed, though data on their use in liver fibrosis is limited. Given the conflicting results with this compound, you might consider the following:
-
Dual CCR2/CCR5 Antagonists: A significant body of evidence points to the importance of the CCR2 and CCR5 pathways in liver fibrosis. Dual antagonists, such as Cenicriviroc, have shown anti-fibrotic efficacy in preclinical models of liver and kidney fibrosis and have been investigated in clinical trials for NASH[11].
-
Targeting Downstream Pathways: Given the observation that this compound may increase TGF-β expression in the CCl4 model, directly targeting the TGF-β pathway could be an alternative or complementary strategy. However, TGF-β signaling is complex, with both tumor-suppressive and pro-fibrotic roles, making systemic inhibition challenging[12][13][14].
Data Summary
Table 1: Summary of this compound Outcomes in Different Liver Fibrosis Models
| Fibrosis Model | Compound | Dosage and Administration | Key Findings | Reference |
| Carbon Tetrachloride (CCl4) | This compound | 50 mg/kg, s.c., twice daily for 6 weeks | Increased hepatic collagen content. No significant change in serum aminotransferases. Increased Tgfβ mRNA. | Weber et al., 2021[1][5] |
| ABCB4 Knockout (Biliary Fibrosis) | This compound | 50 mg/kg, s.c., twice daily for 6 weeks | Moderate effects on liver fibrosis. | Weber et al., 2021[1][3][4][5] |
| Diet-Induced NASH | This compound | Not specified | Suppressed NASH progression (steatosis, inflammation, and fibrosis). Mitigated macrophage activation. | [6] |
| CCl4 and BDL (Genetic Knockout) | CCR1-/- mice | N/A | Reduced hepatic fibrosis and macrophage infiltration. | [2][9] |
Experimental Protocols
Protocol 1: CCl4-Induced Liver Fibrosis Model (adapted from Weber et al., 2021)
-
Animal Model: 7-week-old male BALB/c mice.
-
Induction of Fibrosis: Administer carbon tetrachloride (CCl4) at a dose of 0.7 ml/kg body weight, diluted in mineral oil, via intraperitoneal (i.p.) injection twice a week for six weeks.
-
This compound Administration:
-
Prepare this compound solution as previously described (e.g., in a cyclodextrin-based vehicle).
-
Administer this compound subcutaneously (s.c.) at a dose of 50 mg/kg body weight.
-
Injections are given twice a day during the week and once a day on weekends for the six-week duration of the study.
-
-
Control Group: Administer the vehicle solution using the same injection schedule as the this compound group.
-
Endpoint Analysis: At the end of the 6-week period, collect blood for serum biochemistry (ALT, AST) and harvest liver tissue for histological analysis (e.g., Sirius Red staining for collagen), hydroxyproline quantification, and gene expression analysis (e.g., for Col1a1, α-SMA, Tgfβ, and Ccr1).
Protocol 2: Diet-Induced NASH Model (General Protocol)
-
Animal Model: 8-week-old male C57BL/6J mice.
-
Induction of NASH: Feed mice a high-fat, high-fructose, and high-cholesterol diet (e.g., a diet with 40% fat, 22% fructose, and 2% cholesterol) for a period of 12-26 weeks to induce NASH with fibrosis.
-
This compound Administration:
-
Based on the positive outcomes in a NASH model, this compound can be administered orally or via injection. The optimal dose and route for a NASH model may require pilot studies. A starting point could be a dose comparable to that used in other successful in vivo models, adjusted for oral bioavailability if necessary.
-
-
Control Group: Administer the corresponding vehicle to the control group of mice on the same NASH-inducing diet.
-
Endpoint Analysis: After the treatment period, assess metabolic parameters (body weight, glucose tolerance), serum liver enzymes, and liver tissue for histology (H&E for steatosis and inflammation, Sirius Red for fibrosis), lipid content, and gene expression of inflammatory and fibrotic markers.
Visualizations
Caption: Simplified signaling pathway in liver fibrosis and the differential outcomes of this compound.
Caption: Troubleshooting workflow for unexpected outcomes with this compound.
Caption: General experimental workflow for testing this compound in mouse models of liver fibrosis.
References
- 1. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR1 and CCR5 promote hepatic fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effects of blocking chemokine receptor CCR1 with this compound in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine receptor CCR1 regulates macrophage activation through mTORC1 signaling in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Carbon tetrachloride (CCl4) accelerated development of non-alcoholic fatty liver disease (NAFLD)/steatohepatitis (NASH) in MS-NASH mice fed western diet supplemented with fructose (WDF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR1 and CCR5 promote hepatic fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 12. Exploring the Therapeutic Potential of TGF-β Inhibitors for Liver Fibrosis: Targeting Multiple Signaling Pathways [xiahepublishing.com]
- 13. Roles of transforming growth factor-β signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Transforming Growth Factor-β-Induced Cell Plasticity in Liver Fibrosis and Hepatocarcinogenesis [frontiersin.org]
Technical Support Center: Species-Specific Differences in BX471 Binding Affinity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and experimentally addressing the species-specific binding affinity of the CCR1 antagonist, BX471.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-peptide, small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1] It functions by directly binding to CCR1, thereby competitively inhibiting the binding of its natural chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES).[2] This blockade prevents the downstream signaling cascade that leads to immune cell migration and inflammation.[2]
Q2: Are there significant differences in the binding affinity of this compound for CCR1 across different species?
A2: Yes, there are notable species-specific differences in the binding affinity of this compound to the CCR1 receptor. Experimental data indicates that this compound has a significantly higher affinity for human CCR1 compared to rodent (mouse and rat) CCR1.
Q3: Why is it important to consider these species-specific differences in my research?
A3: Understanding the species-specific binding affinity of this compound is crucial for the correct interpretation of experimental results and for the translation of preclinical findings to clinical applications. The lower affinity in rodents, for example, may necessitate the use of higher compound concentrations in animal models to achieve a therapeutic effect comparable to that expected in humans.
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) of this compound for CCR1 in different species. A lower Ki value indicates a higher binding affinity.
| Species | Receptor | Radioligand | Ki Value (nM) | Reference |
| Human | CCR1 | ¹²⁵I-MIP-1α | 1.0 ± 0.03 | [2] |
| Human | CCR1 | ¹²⁵I-MCP-3 | 5.5 | [1] |
| Mouse | CCR1 | ¹²⁵I-MIP-1α | 215 ± 46 | [2] |
| Rat | CCR1 | Not Specified | 121 ± 60 | [3] |
Experimental Protocols
Competitive Radioligand Binding Assay for Determining this compound Binding Affinity
This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the CCR1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the CCR1 receptor of the desired species (e.g., HEK293-hCCR1, HEK293-mCCR1).
-
Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3/MIP-1α).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the CCR1 receptor in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Varying concentrations of unlabeled this compound (serially diluted).
-
To determine non-specific binding, add a high concentration of an unlabeled CCR1 ligand to a separate set of wells.
-
To determine total binding, add only the radioligand and assay buffer.
-
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a filtration apparatus.[4]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand is too hydrophobic. 2. Radioligand concentration is too high. 3. Insufficient blocking of non-specific sites. 4. Inadequate washing. | 1. If possible, choose a more hydrophilic radioligand. 2. Use a radioligand concentration at or below the Kd. 3. Add blocking agents like Bovine Serum Albumin (BSA) to the assay buffer. Pre-coat filters with BSA. 4. Increase the number and/or volume of washes with ice-cold wash buffer. |
| Low or No Specific Binding | 1. Receptor integrity is compromised. 2. Low receptor density in the membrane preparation. 3. Radioligand has degraded or has low specific activity. 4. Incubation time is too short for equilibrium to be reached. | 1. Ensure proper storage and handling of cell membranes. Verify receptor expression using methods like Western blotting. 2. Increase the amount of membrane protein per well. 3. Use a fresh batch of radioligand with high specific activity. 4. Increase the incubation time. |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Uneven washing of filters. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently agitate the plate during incubation. 3. Ensure all wells are washed consistently. |
Visualizations
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive binding assay for determining this compound affinity.
References
Validation & Comparative
Validating the Antagonistic Potency of BX471 on CCR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C-C chemokine receptor type 1 (CCR1) antagonist, BX471, with other alternative inhibitors. The presented data, supported by detailed experimental protocols, is intended to aid in the evaluation and selection of appropriate compounds for research and development in inflammatory and autoimmune diseases.
Comparative Analysis of CCR1 Antagonists
This compound is a potent, orally active, and selective non-peptide antagonist of CCR1.[1] Its efficacy has been demonstrated in various in vitro and in vivo models. This section compares the antagonistic activity of this compound with other notable CCR1 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other selected CCR1 antagonists. The data is derived from key functional assays that are standard in the field for characterizing receptor antagonism.
| Compound | Assay Type | Ligand/Stimulus | Cell Line/System | Measured Value (IC50/Ki) | Reference(s) |
| This compound | Radioligand Binding (MIP-1α/CCL3) | [¹²⁵I]-MIP-1α | HEK293-human CCR1 | 1 nM (Ki) | [1][2] |
| Radioligand Binding (MCP-3/CCL7) | Radiolabeled MCP-3 | HEK293-human CCR1 | 5.5 nM (Ki) | [2] | |
| Radioligand Binding (MIP-1α/CCL3) | [¹²⁵I]-MIP-1α | HEK293-murine CCR1 | 215 ± 46 nM (Ki) | [1][3] | |
| Calcium Mobilization | MIP-1α/CCL3 | HEK293-human CCR1 | 5.8 ± 1 nM (IC50) | [1][3] | |
| Calcium Mobilization | RANTES/CCL5 | Not Specified | 2 nM (IC50) | [4] | |
| Calcium Mobilization | MCP-3/CCL7 | Not Specified | 6 nM (IC50) | [4] | |
| Calcium Mobilization | MIP-1α/CCL3 | HEK293-murine CCR1 | 198 ± 7 nM (IC50) | [1][3] | |
| CCR1 antagonist 9 | Calcium Flux | Not Specified | Not Specified | 6.8 nM (IC50) | [5][6] |
| Chemotaxis | Not Specified | THP-1 cells | 28 nM (IC50) | [5][6][7] | |
| MLN3897 | CD11b Upregulation | CCL3 | Human whole blood monocytes | 210 nM (IC50) | [8] |
| Ligand Internalization | Alexa647-CCL3 | Human whole blood | 45 nM (IC50) | [8] | |
| Chemotaxis | CCL15 | Human monocytes in 100% human serum | 2 nM (IC50) | [8] | |
| CCX354 | CD11b Upregulation | CCL3 | Human whole blood monocytes | 200 nM (IC50) | [8] |
| Ligand Internalization | Alexa647-CCL3 | Human whole blood | 130 nM (IC50) | [8] | |
| Chemotaxis | CCL15 | Human monocytes in 100% human serum | 25 nM (IC50) | [8] | |
| CP-481715 | CD11b Upregulation | CCL3 | Human whole blood monocytes | 160 nM (IC50) | [8] |
| Chemotaxis | CCL3 | Human monocytes in buffer | 55 nM (IC50) | [8] |
Key Experimental Protocols
Detailed methodologies for the primary in vitro assays used to characterize CCR1 antagonists are outlined below.
Radioligand Binding Assay
This assay measures the binding affinity of a compound to the CCR1 receptor by assessing its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Membrane Preparation: Membranes are prepared from cell lines engineered to overexpress the human CCR1 receptor (e.g., HEK293 cells).[5]
-
Incubation: A fixed concentration of a high-affinity radiolabeled CCR1 ligand, such as [¹²⁵I]MIP-1α (CCL3), is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).[2][3][9] Nonspecific binding is determined in the presence of a high concentration of unlabeled chemokine.[2]
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.[9]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the inhibition constant (Ki) of the test compound is calculated.[2]
Calcium Mobilization Assay
This functional assay determines the ability of an antagonist to inhibit the increase in intracellular calcium concentration triggered by agonist binding to CCR1.
Protocol:
-
Cell Preparation: Cells endogenously expressing CCR1 (e.g., THP-1 monocytes) or a cell line overexpressing the receptor (e.g., HEK293) are seeded into a multi-well microplate.[10]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[10]
-
Compound Incubation: The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) or a vehicle control.
-
Agonist Stimulation: A CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) is added to the wells to stimulate the receptor.[10]
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is monitored in real-time using a fluorescence plate reader.[10]
-
Data Analysis: The fluorescence signal is plotted against the antagonist concentration to generate a dose-response curve, from which the IC50 value is calculated.[10]
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: A suspension of CCR1-expressing cells (e.g., THP-1) is prepared in an appropriate assay medium.[7]
-
Pre-incubation: The cells are pre-incubated with various concentrations of the CCR1 antagonist or a vehicle control.[7]
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used. The lower chamber is filled with medium containing a CCR1 agonist, while the cell suspension is added to the upper chamber.[7][10]
-
Incubation: The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.[10]
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage inhibition of chemotaxis is calculated for each antagonist concentration to determine the IC50 value.[7]
Visualizing the Mechanism of Action
To better understand the context of this compound's antagonistic activity, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow.
Caption: Canonical CCR1 signaling pathway and the point of inhibition by this compound.
Caption: Generalized experimental workflow for in vitro validation of CCR1 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to CCR1 Antagonists: BX471 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C-C chemokine receptor type 1 (CCR1) antagonist BX471 with other notable CCR1 inhibitors that have been evaluated in preclinical and clinical studies. CCR1 is a G protein-coupled receptor that plays a critical role in the recruitment of inflammatory cells, making it a significant therapeutic target for a range of autoimmune and inflammatory diseases. This document summarizes key quantitative performance data, details the experimental methodologies used to generate this data, and provides visualizations of the CCR1 signaling pathway and experimental workflows.
Quantitative Performance Comparison of CCR1 Antagonists
The following tables summarize the in vitro potency of this compound and other selected CCR1 antagonists. The data is compiled from various studies, and it is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: Binding Affinity of CCR1 Antagonists
| Compound | Ligand | Cell Line/System | Binding Affinity (Kᵢ/Kₑ) |
| This compound | MIP-1α (CCL3) | Human CCR1-transfected HEK293 cells | 1.0 nM (Kᵢ)[1] |
| CP-481,715 | 125I-labeled CCL3 | Human CCR1-transfected cells | 9.2 nM (Kₑ) |
| MLN3897 | 125I-MIP-1α | THP-1 cell membranes | 2.3 nM (Kᵢ)[2] |
Table 2: Functional Inhibitory Activity of CCR1 Antagonists
| Compound | Assay Type | Cell Line/System | Ligand/Stimulus | Potency (IC₅₀) |
| This compound | Calcium Mobilization | Human CCR1-transfected HEK293 cells | MIP-1α (CCL3) | 5.8 nM[1][3] |
| CP-481,715 | Calcium Mobilization | Not specified | CCL3/CCL5 | 71 nM |
| CP-481,715 | Monocyte Chemotaxis | Human Monocytes | CCL3/CCL5 | 55 nM |
| MLN3897 | Chemotaxis | Human Monocytes in 100% Human Serum | CCL15 | 2 nM[4] |
| CCX354 | Chemotaxis | Human Monocytes in 100% Human Serum | CCL15 | 25 nM[4] |
CCR1 Signaling Pathway and Antagonist Mechanism of Action
CCR1 is a G protein-coupled receptor that, upon binding to its chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES), activates intracellular signaling cascades. This activation leads to a variety of cellular responses, including chemotaxis, calcium mobilization, and the upregulation of integrins, which are crucial for inflammatory cell recruitment. CCR1 antagonists, such as this compound, act by competitively binding to the receptor, thereby blocking the binding of its natural ligands and inhibiting the downstream signaling pathways.
References
Unveiling the Molecular Handshake: Experimental Validation of the BX471 Binding Site on CCR1
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides an in-depth analysis of the experimental validation of the binding site for BX471, a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator of inflammatory cell migration, making it a prime therapeutic target for a multitude of inflammatory diseases. Understanding the precise molecular interactions between antagonists like this compound and CCR1 is paramount for the rational design of next-generation therapeutics. This document compares this compound with other CCR1 antagonists, presents key experimental data validating its binding site, and provides detailed methodologies for the cited experiments.
Quantitative Comparison of CCR1 Antagonists
The in vitro potency of this compound has been extensively characterized and compared to other CCR1 antagonists. The following table summarizes key binding affinity (Ki) and functional inhibitory (IC50) data. Lower values are indicative of higher potency.
| Compound | Target | Assay Type | Cell Line | Ligand | Potency (Ki/IC50) | Reference(s) |
| This compound | Human CCR1 | Radioligand Binding | HEK293 | MIP-1α (CCL3) | 1.0 nM (Ki) | [1][2][3] |
| This compound | Human CCR1 | Calcium Mobilization | HEK293 | MIP-1α (CCL3) | 5.8 ± 1 nM (IC50) | [1][3] |
| This compound | Mouse CCR1 | Radioligand Binding | HEK293 | MIP-1α (CCL3) | 215 ± 46 nM (Ki) | [1][3] |
| This compound | Mouse CCR1 | Calcium Mobilization | HEK293 | MIP-1α (CCL3) | 198 ± 7 nM (IC50) | [1][3] |
| CCX9588 | Human CCR1 | Chemotaxis | THP-1 | CCL15 | 0.1 nM (IC50) | [4] |
| MIP-1α | Human CCR1 | Radioligand Binding | HEK293 | - | 2.0 nM (Ki) | [1] |
Pinpointing the Interaction: Binding Site Validation
Computational modeling and subsequent experimental validation through site-directed mutagenesis have been instrumental in elucidating the binding pocket of this compound on the human CCR1 receptor.[5] A predicted three-dimensional structure of CCR1 suggested a binding site involving specific amino acid residues.[5] To confirm this, a series of 17 point mutants of CCR1 were generated and tested for their ability to bind this compound and mediate chemotaxis.[5][6]
The experimental results demonstrated that mutations at Tyrosine-113 (Tyr-113) and Tyrosine-114 (Tyr-114) on the third transmembrane domain, and Isoleucine-259 (Ile-259) on the sixth transmembrane domain significantly impacted the binding and antagonist activity of this compound.[5] This provides strong evidence for the direct interaction of this compound with these residues within the CCR1 binding pocket.
Experimental Protocols
The validation of the this compound binding site and its comparative analysis with other antagonists rely on a set of robust experimental methodologies. The following sections detail the key protocols used in the cited studies.
Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transfected to express the human or mouse CCR1 receptor.[1][2]
-
Incubation: Transfected cells are incubated with a constant concentration of a radiolabeled CCR1 ligand, such as 125I-MIP-1α (CCL3), in the presence of increasing concentrations of the unlabeled antagonist (this compound).[1][7]
-
Separation: The reaction is terminated, and bound and free radioligand are separated, typically by filtration or centrifugation.[2][7]
-
Quantification: The amount of radioactivity bound to the cells is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the inhibition constant (Ki) is calculated. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[2]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by agonist binding to CCR1.
-
Cell Preparation: CCR1-expressing cells (e.g., HEK293) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound).[1]
-
Agonist Stimulation: A CCR1 agonist, such as MIP-1α (CCL3), is added to stimulate the receptor.[1]
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.[4]
-
Data Analysis: The dose-dependent inhibition of the calcium signal by the antagonist is used to determine its half-maximal inhibitory concentration (IC50).[1]
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Migration Setup: A multi-well chamber with a porous membrane (e.g., a Transwell plate) is used. CCR1-expressing cells (e.g., L1.2 cells transiently expressing CCR1 mutants) are placed in the upper chamber.[6]
-
Chemoattractant Gradient: A CCR1 ligand, such as CCL3, is placed in the lower chamber to create a chemotactic gradient.[6]
-
Antagonist Treatment: The cells are incubated with or without the antagonist (this compound) before and during the assay.[6]
-
Cell Migration: The cells are allowed to migrate through the porous membrane towards the chemoattractant for a specific period.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or fluorescent labeling.
-
Data Analysis: The percentage inhibition of chemotaxis by the antagonist is calculated by comparing the number of migrated cells in the presence and absence of the compound.[6]
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved in validating the this compound binding site and its mechanism of action, the following diagrams are provided.
Caption: Workflow for the prediction and experimental validation of the this compound binding site on CCR1.
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
References
- 1. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Predictions of CCR1 chemokine receptor structure and BX 471 antagonist binding followed by experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
BX471: A Comparative Analysis of its Cross-Reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of the small molecule CCR1 antagonist, BX471, against a panel of other chemokine receptors. The data presented herein is supported by detailed experimental protocols to aid in the objective assessment of this compound's selectivity profile.
Executive Summary
This compound is a potent and highly selective antagonist of the C-C chemokine receptor 1 (CCR1). Experimental data consistently demonstrates that this compound exhibits minimal cross-reactivity with other chemokine receptors, including CCR2, CCR5, and CXCR4. This high degree of selectivity makes this compound a valuable tool for investigating the specific roles of CCR1 in inflammatory and autoimmune diseases and a promising candidate for targeted therapeutic development.
Comparative Binding Affinity and Functional Activity of this compound
The selectivity of this compound has been quantified through various in vitro assays, which are summarized in the tables below.
Table 1: Comparative Binding Affinity of this compound for Human and Murine Chemokine Receptors
| Receptor | Species | Ligand Displaced | Assay Type | Ki (nM) | Fold Selectivity vs. hCCR1 | Reference |
| CCR1 | Human | 125I-MIP-1α/CCL3 | Competitive Binding | 1 | - | [1][2] |
| CCR1 | Murine | 125I-MIP-1α/CCL3 | Competitive Binding | 215 ± 46 | 215-fold lower affinity | [1][3] |
| CCR2 | Murine | - | Competitive Binding | >50,000 | >50,000 | [3] |
| CCR5 | Murine | - | Competitive Binding | >50,000 | >50,000 | [3] |
| CXCR4 | Murine | - | Competitive Binding | >50,000 | >50,000 | [3] |
Note: A higher Ki value indicates lower binding affinity.
Table 2: Comparative Functional Antagonism of this compound
| Receptor | Species | Functional Assay | Ligand Antagonized | IC50 (nM) | Reference |
| CCR1 | Human | Calcium Mobilization | MIP-1α/CCL3 | 5.8 ± 1 | [1] |
| CCR1 | Murine | Calcium Mobilization | MIP-1α/CCL3 | 198 ± 7 | [1] |
Note: A lower IC50 value indicates greater potency of antagonism.
Further studies have demonstrated that this compound exhibits a greater than 10,000-fold selectivity for CCR1 when compared against a panel of 28 other G-protein-coupled receptors.[1] Functionally, this compound has been shown to be a potent inhibitor of leukocyte migration in response to CCR1 ligands, while having no effect on migration stimulated by ligands for CCR2, CCR5, and CXCR4.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
HEK293 cells transfected with the chemokine receptor of interest (e.g., human CCR1).
-
Radiolabeled chemokine ligand (e.g., 125I-MIP-1α/CCL3).
-
Unlabeled chemokine ligand.
-
This compound at various concentrations.
-
Binding buffer (e.g., HEPES buffered saline with 0.5% BSA and 0.01% sodium azide).
-
Filtration apparatus.
Procedure:
-
Transfected HEK293 cells are harvested and resuspended in binding buffer.
-
A fixed concentration of radiolabeled chemokine is incubated with the cells in the presence of increasing concentrations of this compound.
-
To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of unlabeled chemokine.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter plate, which traps the cells bound to the radioligand.
-
The filter plate is washed to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release that is triggered by chemokine receptor activation.
Materials:
-
Cells expressing the chemokine receptor of interest (e.g., human CCR1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Chemokine ligand (e.g., MIP-1α/CCL3).
-
This compound at various concentrations.
-
Assay buffer.
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are washed to remove excess dye and then resuspended in assay buffer.
-
The cells are pre-incubated with varying concentrations of this compound.
-
The baseline fluorescence is measured.
-
The chemokine ligand is added to stimulate the receptor, and the change in fluorescence is continuously recorded.
-
The peak fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the calcium signal compared to the control (no this compound).
-
The IC50 value is determined by plotting the percentage inhibition against the concentration of this compound.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Materials:
-
Leukocytes (e.g., human peripheral blood mononuclear cells or a specific leukocyte cell line).
-
Chemotaxis chamber (e.g., Boyden chamber or transwell plate).
-
Chemokine ligand (e.g., RANTES/CCL5).
-
This compound at various concentrations.
-
Assay medium.
Procedure:
-
The lower chamber of the chemotaxis device is filled with assay medium containing the chemokine ligand.
-
A microporous membrane separates the upper and lower chambers.
-
Leukocytes, pre-incubated with or without this compound, are placed in the upper chamber.
-
The chamber is incubated to allow cell migration through the membrane towards the chemokine gradient.
-
After the incubation period, the non-migrated cells on the upper side of the membrane are removed.
-
The migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope.
-
The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence and absence of the compound.
Visualizations
Signaling Pathway of CCR1
Caption: CCR1 signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for determining binding affinity using a competitive binding assay.
Experimental Workflow: Chemotaxis Assay
References
Unveiling the Inhibitory Power of BX471: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays used to confirm the inhibitory effects of BX471, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). Experimental data is presented to benchmark its performance against other CCR1 antagonists, accompanied by detailed experimental protocols for key assays.
This compound is a small molecule, non-peptide antagonist that has demonstrated significant anti-inflammatory properties by targeting CCR1. This receptor plays a pivotal role in the recruitment of leukocytes to sites of inflammation, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. The efficacy of this compound in blocking the CCR1 signaling pathway can be quantitatively assessed through a variety of in vitro functional assays. This guide delves into the most critical of these, providing a framework for the evaluation of this compound and its alternatives.
Quantitative Comparison of CCR1 Antagonists
The inhibitory potency of this compound has been extensively characterized using several functional assays. The following table summarizes key quantitative data, offering a comparative look at its performance alongside other known CCR1 antagonists. It is important to note that direct comparisons of IC50 and Ki values should be interpreted with caution, as experimental conditions can vary between studies.
| Compound | Assay Type | Ligand/Stimulus | Cell Line | Measured Value | Reference |
| This compound | [¹²⁵I]-CCL3 Binding | CCL3 (MIP-1α) | Human CCR1-transfected | Ki: 1.0 nM | [1] |
| This compound | Calcium Mobilization | MIP-1α | CCR1-expressing cells | IC50: 5 nM | [2] |
| This compound | Calcium Mobilization | RANTES (CCL5) | CCR1-expressing cells | IC50: 2 nM | [2] |
| This compound | Calcium Mobilization | MCP-3 (CCL7) | CCR1-expressing cells | IC50: 6 nM | [2] |
| This compound | Chemotaxis | Not Specified | THP-1 cells | IC50: 28 nM | [1] |
| CP-481,715 | [¹²⁵I]-CCL3 Binding | CCL3 (MIP-1α) | Human CCR1 | IC50: 74 nM | |
| MLN3897 | Chemotaxis (Migration) | OC supernatants | INA6 and MM1.S cells | Effective at 10 nM | [3] |
| CCX354 | Chemotaxis | Not Specified | Not Specified | IC50: < 100 nM | [4] |
Key Functional Assays and Experimental Protocols
The confirmation of this compound's inhibitory effects relies on a suite of well-established functional assays. Below are detailed protocols for the principal methods used in its characterization.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of an antagonist to its receptor. It measures the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand from the CCR1 receptor.
Experimental Protocol:
-
Cell Membrane Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).
-
Reagents:
-
Radioligand: [¹²⁵I]MIP-1α (CCL3) at a concentration close to its dissociation constant (Kd).
-
Test Compound: Serial dilutions of this compound.
-
Assay Buffer: For example, 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled MIP-1α.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound.
-
Incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Calcium Mobilization Assay
Upon ligand binding, CCR1, a G protein-coupled receptor (GPCR), triggers a signaling cascade that results in an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to inhibit this response.
Experimental Protocol:
-
Cell Preparation: Use cells endogenously expressing CCR1 (e.g., THP-1 monocytes) or a cell line engineered to overexpress the receptor (e.g., HEK293-CCR1). Seed the cells in a 96- or 384-well black, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Procedure:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Inject a CCR1 agonist (e.g., CCL3 or CCL5) into the wells and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the mobilization of intracellular calcium.
-
Calculate the percentage of inhibition of the agonist-induced calcium flux for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[5][6]
-
Chemotaxis Assay
Chemotaxis, or directed cell migration, is a primary function of chemokine receptors. This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant.
Experimental Protocol:
-
Cell Preparation: Use a CCR1-expressing cell line such as the human monocytic cell line THP-1. Resuspend the cells in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a 5 µm pore size membrane).
-
Add the CCR1 agonist (chemoattractant), such as CCL3, to the lower chamber.
-
Pre-incubate the THP-1 cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow the cells to migrate through the membrane.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MLN3897, a novel CCR1 inhibitor, impairs osteoclastogenesis and inhibits the interaction of multiple myeloma cells and osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of CCR1 Antagonists: BX471 and AZD4818
A detailed examination of two C-C chemokine receptor type 1 (CCR1) antagonists, BX471 and AZD4818, reveals distinct pharmacological profiles and developmental histories. While both compounds target the same receptor implicated in various inflammatory diseases, their available preclinical and clinical data present a contrasting picture of their potency and therapeutic exploration.
This compound has been extensively characterized in preclinical studies as a potent and selective non-peptide antagonist of CCR1. In contrast, AZD4818, developed by AstraZeneca, progressed to Phase II clinical trials for the treatment of chronic obstructive pulmonary disease (COPD), yet detailed public data on its specific binding affinity and functional potency remains limited.
Mechanism of Action and Signaling Pathway
Both this compound and AZD4818 function by blocking the C-C chemokine receptor type 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade. This cascade primarily involves the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). More critically for chemotaxis, CCR1 activation stimulates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signal for cell migration. By antagonizing CCR1, both this compound and AZD4818 inhibit these downstream signaling events, thereby preventing the recruitment of inflammatory cells like monocytes, macrophages, and neutrophils to sites of inflammation.
Quantitative Data Presentation
A summary of the available quantitative data for this compound highlights its high potency for the human CCR1 receptor. Unfortunately, directly comparable public data for AZD4818 is not available.
| Compound | Target | Assay Type | Ligand | Cell Line | Potency (Ki) | Potency (IC50) | Reference |
| This compound | Human CCR1 | Radioligand Binding | MIP-1α (CCL3) | HEK293 | 1 nM | - | [1][2] |
| Human CCR1 | Calcium Mobilization | MIP-1α (CCL3) | HEK293 | - | 5.8 ± 1 nM | [1] | |
| Murine CCR1 | Radioligand Binding | MIP-1α (CCL3) | HEK293 | 215 ± 46 nM | - | [1] | |
| Murine CCR1 | Calcium Mobilization | MIP-1α (CCL3) | HEK293 | - | 198 ± 7 nM | [1] | |
| AZD4818 | Human CCR1 | Not Publicly Available | - | - | Not Publicly Available | Not Publicly Available | - |
Experimental Protocols
The characterization of CCR1 antagonists typically involves a series of in vitro assays to determine their binding affinity, functional antagonism, and selectivity.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to the target receptor.
Experimental Workflow:
Methodology: Membranes from cells overexpressing CCR1 (e.g., HEK293 cells) are incubated with a constant concentration of a radiolabeled CCR1 ligand, such as 125I-MIP-1α, and a range of concentrations of the unlabeled antagonist (this compound). Following incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified, and the data are analyzed to calculate the Ki value, which represents the affinity of the antagonist for the receptor.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the intracellular calcium release induced by a CCR1 agonist.
Experimental Workflow:
Methodology: Cells expressing CCR1 are loaded with a fluorescent dye that is sensitive to calcium concentration. The cells are then pre-incubated with different concentrations of the antagonist before being stimulated with a CCR1 agonist (e.g., MIP-1α). The resulting change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader. The data are used to generate a dose-response curve and calculate the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response.[1]
Selectivity Profile
This compound has demonstrated high selectivity for CCR1 over other chemokine receptors. It exhibits a 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4.[1] A broad selectivity screen against 28 other G-protein-coupled receptors showed a greater than 10,000-fold selectivity for CCR1.[1] The selectivity profile of AZD4818 has not been detailed in publicly available literature.
Conclusion
Based on the available data, this compound is a well-characterized, potent, and highly selective CCR1 antagonist in preclinical studies. Its pharmacological profile is robustly defined by specific binding affinity and functional potency data. AZD4818 also targets CCR1 and has advanced to clinical trials for COPD, suggesting a promising profile. However, the lack of publicly available, specific quantitative data on its potency and selectivity makes a direct, data-driven comparison with this compound challenging for the research community. While the clinical investigation of AZD4818 provides valuable insights into the therapeutic potential of CCR1 antagonism in COPD, the detailed preclinical data available for this compound offers a strong foundation for its further investigation in various inflammatory conditions.
References
In Vitro Validation of BX471's Effect on Ca2+ Mobilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of BX471, a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1), in modulating intracellular calcium (Ca2+) mobilization. The performance of this compound is compared with other known CCR1 antagonists, supported by experimental data. Detailed methodologies for key experiments are provided to assist researchers in the design and execution of their own validation studies.
Comparative Efficacy of CCR1 Antagonists
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response by recruiting leukocytes to sites of inflammation. Upon binding to its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 activates intracellular signaling cascades, leading to a transient increase in intracellular Ca2+ concentration, a critical step for cellular responses like chemotaxis. Small molecule antagonists that block this signaling pathway are of significant therapeutic interest.
The following table summarizes the in vitro potency of this compound and other selected CCR1 antagonists. It is important to note that the direct comparison of absolute potency values (Ki and IC50) should be approached with caution, as the experimental conditions and assay formats (e.g., radioligand binding vs. functional assays like calcium mobilization or chemotaxis) can vary between studies.
| Compound | Assay Type | Cell Line/System | Ligand/Stimulus | Potency (Ki/IC50) |
| This compound | Radioligand Binding | HEK293 cells expressing human CCR1 | MIP-1α (CCL3) | 1 nM (Ki)[1][2] |
| Calcium Mobilization | HEK293 cells expressing human CCR1 | MIP-1α (CCL3) | 5.8 nM (IC50) [1] | |
| CCX9588 | Chemotaxis Assay | THP-1 cells | CCL15 | 0.1 nM (IC50)[1] |
| MLN3897 | Radioligand Binding | THP-1 cell membranes | 125I-MIP-1α | 2.3 nM (Ki)[3] |
| Chemotaxis Assay | Human monocytes | CCL15 | 2 nM (IC50)[3] | |
| CCR1 antagonist 9 | Calcium Flux | Not specified | Not specified | 6.8 nM (IC50) [3][4] |
CCR1 Signaling Pathway and Inhibition by this compound
The binding of a chemokine ligand to CCR1 initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol. This compound, as a CCR1 antagonist, blocks this pathway at the initial step by preventing the binding of chemokines to the receptor.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based in vitro assay to determine the potency of a CCR1 antagonist, such as this compound, in inhibiting agonist-induced intracellular Ca2+ mobilization.
1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human CCR1, or a monocytic cell line endogenously expressing CCR1 (e.g., THP-1).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: To aid in dye solubilization.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage (optional, but recommended).
-
CCR1 Agonist: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).
-
Test Compound: this compound and other CCR1 antagonists.
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Microplates: Black, clear-bottom 96- or 384-well plates.
2. Experimental Workflow
3. Step-by-Step Procedure
-
Cell Preparation:
-
The day before the assay, seed the CCR1-expressing cells into the wells of a black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
After incubation, gently wash the cells with assay buffer to remove extracellular dye. Leave a final volume of assay buffer in each well.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and control compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Add the diluted compounds to the respective wells of the cell plate.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes to allow the antagonists to bind to the CCR1 receptors.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the CCR1 agonist (e.g., CCL3) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), which should be predetermined in a separate agonist dose-response experiment.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add the agonist solution to all wells simultaneously.
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the mobilization of intracellular Ca2+.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control wells (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
This guide provides a framework for the in vitro validation of this compound's effect on Ca2+ mobilization. The provided data and protocols can aid researchers in comparing its efficacy against other CCR1 antagonists and in designing robust experimental strategies for the characterization of novel anti-inflammatory compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of BX471: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of BX471, a potent and selective non-peptide CCR1 antagonist. Adherence to these guidelines will help mitigate risks and ensure the responsible management of this chemical.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. The following table summarizes the key safety and handling information derived from the material safety data sheet (MSDS).
| Parameter | Specification | Source |
| CAS Number | 217645-70-0 | [1] |
| Chemical Formula | C21H24ClFN4O3 | |
| Molecular Weight | 434.89 g/mol | |
| Appearance | Solid | N/A |
| Storage | Long-term: -20°C, Short-term: 2-8°C. Keep container tightly closed in a dry and well-ventilated place. | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use appropriate personal protective equipment to prevent exposure.
-
Hand Protection : Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
-
Eye Protection : Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin and Body Protection : Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific workplace.[1]
-
Respiratory Protection : Wear respiratory protection. Avoid dust formation.[1]
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures to contain and clean up the material safely.
-
Personal Precautions : Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions : Do not let the product enter drains. Prevent further leakage or spillage if safe to do so.[1]
-
Methods for Cleaning Up : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all applicable local, state, and federal regulations.
Workflow for this compound Disposal
References
Essential Safety and Logistical Information for Handling BX471
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the CCR1 Antagonist BX471.
This document provides crucial safety protocols and logistical plans for the handling of this compound, a potent and selective non-peptide CCR1 antagonist. Given the compound's pharmacological activity and the absence of established occupational exposure limits, a cautious and well-documented approach is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄ClFN₄O₃ | [1][2][3][4] |
| Molecular Weight | 434.89 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 229.94 mM) | [2] |
| Solubility in Ethanol | 50 mM (21.74 mg/mL) | |
| Storage (Powder) | -20°C for long-term (3 years), 4°C for short-term (2 years) | [2] |
| Storage (In Solvent) | -80°C (2 years), -20°C (1 year) | [2] |
| Occupational Exposure Limit (OEL) | Not Established |
Note on Occupational Exposure Limit (OEL): As there is no established OEL for this compound, a conservative approach is strongly recommended. All handling procedures should be performed within a certified chemical fume hood or other suitable containment system to minimize inhalation exposure.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
This section details the necessary procedures for safely handling this compound throughout the experimental workflow, from receiving the compound to its final disposal.
Receiving and Inspection
-
1.1. Visual Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
1.2. Personal Protective Equipment (PPE): Before opening the package, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
1.3. Verification: Open the package in a designated area and verify that the container is sealed and the product information matches the order.
-
1.4. Storage: Immediately transfer the compound to the appropriate storage location as specified in the data table above.
Preparation of Stock Solutions
-
2.1. Work Area Preparation: All weighing and solution preparation activities must be conducted in a certified chemical fume hood. The work surface should be decontaminated before and after use.
-
2.2. Required PPE:
-
Disposable solid-front lab coat with tight-fitting cuffs.
-
Safety glasses with side shields or chemical splash goggles.
-
Double-gloving with nitrile gloves is recommended.
-
-
2.3. Weighing the Compound:
-
Use an analytical balance inside the fume hood.
-
Handle the solid compound with care to avoid generating dust.
-
Use appropriate weighing tools (e.g., spatula, weighing paper).
-
-
2.4. Dissolution:
-
Add the appropriate solvent (e.g., anhydrous DMSO) to the vial containing the weighed compound.
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
2.5. Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature.
-
Use in Experiments (e.g., Cell-Based Assays)
-
3.1. Dilutions: Perform all serial dilutions of the stock solution within the chemical fume hood.
-
3.2. Adding to Assay: When adding the compound to your experimental system (e.g., cell culture plates), do so carefully to avoid splashes or aerosols.
-
3.3. Incubation: If the experiment requires incubation outside of the fume hood, ensure that the plates or vessels are securely sealed.
Decontamination and Cleaning
-
4.1. Work Surfaces: After each use, thoroughly decontaminate the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by a wipe-down with a mild detergent and water.
-
4.2. Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound. This includes spatulas, stir bars, and glassware.
Operational and Disposal Plans
A clear plan for routine operations and in the event of an emergency is critical for maintaining a safe laboratory environment.
Spill Response
-
1. Evacuate and Notify: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.
-
2. Secure the Area: Restrict access to the spill area. If the spill is outside of a fume hood, increase ventilation if it is safe to do so.
-
3. Don Appropriate PPE: Before attempting to clean the spill, don a higher level of PPE, including a disposable gown, double gloves, and chemical splash goggles. For larger spills of powder, a respirator may be necessary.
-
4. Contain and Clean:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust. Dampen the absorbent material with a suitable solvent (e.g., ethanol) and carefully sweep the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with absorbent material and allow it to be fully absorbed. Collect the contaminated material and place it in a sealed hazardous waste container.
-
-
5. Decontaminate: Clean the spill area with an appropriate solvent, followed by a detergent and water.
-
6. Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
Waste Disposal
-
1. Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
2. Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
3. Liquid Waste: Collect all contaminated liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
4. Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management vendor in accordance with institutional and local regulations.
Mandatory Visualization: this compound Handling Workflow
The following diagram illustrates the key steps and safety precautions in the handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
